2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FN2O/c1-4(2)13-9(15)5-3-6(12)8(11)14-7(5)10/h3-4H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNIEVARMJBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381911 | |
| Record name | 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680217-86-1 | |
| Record name | 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
This guide provides a comprehensive technical overview of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a key heterocyclic building block with significant potential in pharmaceutical research and development. Designed for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the compound's chemical identity, synthesis, and potential applications, grounded in established scientific principles and methodologies.
Core Compound Identity and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by the presence of two chlorine atoms, a fluorine atom, and an N-isopropyl amide group. These features impart specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecules.
Chemical Identity:
-
Systematic Name: 2,6-dichloro-5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide
-
Molecular Formula: C₉H₉Cl₂FN₂O[1]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 251.09 g/mol | [2] |
| Appearance | White crystalline solid (predicted) | [3] |
| Purity (by HPLC) | ≥99.8% (for related nicotinamide) | [3] |
| Storage Conditions | Inert atmosphere, room temperature |
The strategic placement of halogen atoms on the pyridine ring significantly influences the compound's reactivity, providing multiple sites for further chemical modification. The fluorine atom, in particular, can enhance metabolic stability and binding affinity in drug candidates.
Synthesis and Reaction Pathways
The synthesis of this compound typically proceeds from its precursor, 2,6-Dichloro-5-fluoronicotinic acid. This multi-step synthesis is a cornerstone for accessing a range of functionalized nicotinamide derivatives.
Synthesis of Key Precursor: 2,6-Dichloro-5-fluoronicotinic acid
The industrial synthesis of 2,6-dichloro-5-fluoronicotinic acid often starts from more readily available precursors and involves chlorination and hydrolysis steps. An established method involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[4] This process requires careful control of reaction conditions to achieve high purity and yield, making it suitable for large-scale production.[4]
Amidation to Form this compound
The final step in the synthesis of the target compound is the amidation of 2,6-dichloro-5-fluoronicotinic acid with isopropylamine. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride intermediate.
Experimental Protocol: Synthesis of this compound
-
Activation of Carboxylic Acid: 2,6-dichloro-5-fluoronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride. This reaction is typically carried out in an inert solvent.
-
Amine Coupling: The resulting acyl chloride is then reacted with isopropylamine in the presence of a base to neutralize the HCl byproduct.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.
Logical Flow of Synthesis:
Caption: Synthetic pathway from a dihydroxy precursor to the target N-isopropylnicotinamide.
Applications in Drug Discovery and Development
Substituted nicotinamides are a class of compounds with broad biological activities. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The parent compound, 2,6-dichloro-5-fluoronicotinamide, is a known intermediate in the synthesis of fluoroquinolone antibacterial drugs, such as gemifloxacin.[5] It is also a key building block for the synthesis of Sotorasib, an inhibitor of the KRAS G12C mutant protein used in the treatment of certain cancers.[6] Given this precedent, the N-isopropyl derivative is a promising candidate for the development of new APIs with potentially improved pharmacological profiles.
The dichloro-fluoro-pyridine core offers multiple reaction sites for diversification, allowing medicinal chemists to explore a wide chemical space. The chlorine atoms can be displaced by various nucleophiles, and the amide group can be further modified, leading to the generation of extensive compound libraries for screening.
Potential Therapeutic Areas:
-
Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: For the development of novel antibacterial and antiviral compounds.
-
Inflammatory Diseases: As a scaffold for anti-inflammatory drug candidates.
Workflow for Utilizing the Intermediate in Drug Discovery:
Caption: A typical drug discovery workflow starting from the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. Based on the data for the closely related 2,6-dichloro-5-fluoronicotinamide, the following hazard statements may apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly functionalized building block with significant potential for the synthesis of novel and diverse molecular entities. Its utility is well-established through the successful application of its parent nicotinamide in the development of important pharmaceuticals. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in the ongoing quest for new and improved therapeutics. This guide provides a foundational understanding for researchers and developers looking to incorporate this versatile intermediate into their discovery programs.
References
- 1. This compound CAS#: 680217-86-1 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]
- 4. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 5. hnsincere.com [hnsincere.com]
- 6. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]
An In-depth Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide and its Core Chemical Precursors
This guide provides a comprehensive technical overview of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a halogenated pyridine derivative. Due to the limited publicly available data on this specific compound, this document focuses extensively on its core chemical precursors, 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinamide, to provide a foundational understanding of its synthesis, chemical properties, and potential applications in research and drug development.
Core Compound: Physicochemical Properties
This compound is a distinct molecule with the following identifiers:
| Property | Value | Source |
| Molecular Weight | 251.09 g/mol | [1] |
| CAS Number | 680217-86-1 | [1] |
| Molecular Formula | C₉H₉Cl₂FN₂O |
While detailed experimental data for this specific compound is scarce, a comprehensive analysis of its key precursor, 2,6-dichloro-5-fluoronicotinic acid, offers significant insight into the chemical nature of this family of compounds.
Table of Properties for 2,6-Dichloro-5-fluoronicotinic Acid:
| Property | Value | Source(s) |
| CAS Number | 82671-06-5 | [2] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [2] |
| Molecular Weight | 209.99 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 153-155 °C | [4] |
| pKa | 1.38 ± 0.32 (Predicted) | [5] |
Synthesis and Manufacturing Landscape
The synthesis of this compound logically proceeds through the formation of its acid and amide precursors. The manufacturing of these foundational molecules is well-documented in patent literature, reflecting their importance as pharmaceutical intermediates.
Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid
A common industrial synthesis route starts from 2,6-dihydroxy-5-fluoronicotinate, which undergoes chlorination to yield the target acid. This process is a significant improvement over older methods that utilized 2,6-dihydroxy-3-cyano-5-fluoropyridine, which often resulted in undesired byproducts and lower yields.[4][6]
A key step in a more efficient process involves the reaction of methyl 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride in the presence of a lithium salt, followed by hydrolysis to yield 2,6-dichloro-5-fluoronicotinic acid.[4]
Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
The following is a representative protocol based on patent literature:
-
Chlorination: Methyl 2,6-dihydroxy-5-fluoronicotinate is charged into a Monel autoclave with phosphorus oxychloride and lithium phosphate.[4]
-
Heating: The sealed autoclave is heated to 170°C for approximately 20 hours.[4]
-
Work-up: After cooling, the reaction mixture is rinsed with methylene chloride.
-
Conversion to Acid Chloride: The residual oil is treated with thionyl chloride at reflux for 3 hours to form 2,6-dichloro-5-fluoronicotinoyl chloride.[4]
-
Hydrolysis: The resulting acid chloride is slurried with warm water (50-60°C), and 50% aqueous sodium hydroxide is added to achieve a pH of 10.[4]
-
Purification: The solution is extracted with methylene chloride to remove organic impurities.
-
Precipitation: The aqueous solution is cooled in an ice bath, and 37% hydrochloric acid is added to adjust the pH to 1-2, causing the precipitation of 2,6-dichloro-5-fluoronicotinic acid.[4]
-
Isolation: The precipitated solid is collected by filtration, washed with water, and vacuum dried.
Diagram: Synthetic Pathway to 2,6-dichloro-5-fluoronicotinic acid
Caption: Synthesis of 2,6-dichloro-5-fluoronicotinic acid.
Proposed Synthesis of this compound
While a specific documented synthesis for this compound was not found in the reviewed literature, a standard and logical synthetic route would involve the amidation of the corresponding acid chloride.
-
Activation: 2,6-dichloro-5-fluoronicotinic acid would first be converted to its more reactive acid chloride, 2,6-dichloro-5-fluoronicotinoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amidation: The resulting acid chloride would then be reacted with isopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct, yielding this compound.
Diagram: Proposed Amidation Workflow
Caption: Proposed synthesis of the title compound.
Applications in Research and Drug Development
The highly functionalized pyridine ring of 2,6-dichloro-5-fluoronicotinic acid and its derivatives serves as a versatile scaffold for medicinal chemists. The chlorine and fluorine atoms provide specific electronic properties and potential metabolic blocking points, while the carboxylic acid or amide group offers a handle for further chemical modifications.
Intermediate for Antibacterial Agents
Substituted pyridines, including 2,6-dichloro-5-fluoronicotinic acid, are key intermediates in the synthesis of naphthyridine antibacterial agents.[6] For instance, 2,6-dichloro-5-fluoronicotinamide is a precursor in the development of gemifloxacin, a fluoroquinolone antibiotic used to treat bacterial infections.[7]
Building Block for Novel Therapeutics
The unique arrangement of electron-withdrawing groups on the pyridine ring of 2,6-dichloro-5-fluoronicotinic acid makes it a valuable building block for creating new chemical entities.[8] This scaffold allows for targeted modifications to enhance pharmacological activity, improve bioavailability, or reduce the toxicity of potential drug candidates.[8] Its applications extend to the synthesis of potential anti-cancer and anti-inflammatory drugs.[8] The ability of such compounds to modulate protein-protein interactions makes them valuable tools in biochemical research.[5]
Diagram: Role as a Versatile Scaffold
Caption: Versatility of the scaffold in drug discovery.
Conclusion
This compound is a derivative of a well-established class of chemical intermediates that are crucial in the pharmaceutical industry. While direct research on the title compound is not widely published, a thorough understanding of its precursors, particularly 2,6-dichloro-5-fluoronicotinic acid, provides a strong foundation for its synthesis and potential applications. The 2,6-dichloro-5-fluoropyridine core is a privileged scaffold in medicinal chemistry, offering a robust starting point for the development of novel therapeutics. Further research into the specific biological activities of the N-isopropyl derivative is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloro-5-fluoronicotinic Acid | 82671-06-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. hnsincere.com [hnsincere.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Drug Discovery
2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its utility is prominently highlighted by its role as a precursor to innovative therapeutics, including targeted cancer therapies. Understanding the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. We will delve into its chemical identity, and structural characteristics, and provide insights into its synthesis and the properties of its key precursor, 2,6-Dichloro-5-fluoronicotinamide. The experimental and predicted data presented herein are essential for chemists and pharmacologists working on the cutting edge of drug development. The synthesis of this molecule is a critical step in the production of Sotorasib (AMG 510), a potent inhibitor of the KRAS GTPase family, which is instrumental in treating certain types of solid tumors like non-small cell lung cancer and colorectal cancer.[1][2]
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity. The structural attributes of this compound, a substituted pyridine derivative, are key to understanding its reactivity and interactions.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties Summary
A clear and concise summary of the core physical properties is essential for quick reference in a laboratory setting. The following table outlines the key identifiers and properties for this compound and its immediate precursor.
| Property | This compound | 2,6-Dichloro-5-fluoronicotinamide (Precursor) |
| CAS Number | 680217-86-1[3][4] | 113237-20-0[1][5] |
| Molecular Formula | C₉H₉Cl₂FN₂O[3] | C₆H₃Cl₂FN₂O[1][5] |
| Molecular Weight | 251.09 g/mol [4] | 209.01 g/mol [1][5] |
| Appearance | Not specified (likely a solid) | White crystalline solid[1][6] |
| Melting Point | Data not available | 160-162 °C[1][5] |
| Boiling Point | Data not available | 259.0 ± 40.0 °C (Predicted)[1][5] |
| Density | Data not available | 1.614 ± 0.06 g/cm³ (Predicted)[1][5] |
| Purity | >95%[4] | Typically ≥98%[7] |
| Solubility | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and alcohols. | Soluble in 1,2-dichloroethane and ethyl acetate.[1][8] |
Expert Insight: The addition of the N-isopropyl group is expected to decrease the melting point and increase the lipophilicity (as indicated by a higher predicted XLogP3 value) compared to the parent nicotinamide. This increased lipophilicity can influence its solubility in nonpolar organic solvents and may affect its pharmacokinetic profile in biological systems.
Synthesis and Manufacturing Considerations
The synthesis of this compound is typically achieved through the amidation of its precursor, 2,6-Dichloro-5-fluoronicotinamide. This precursor is synthesized from 2,6-dichloro-5-fluoro-3-cyanopyridine.
Synthesis Pathway
Caption: General synthetic route to this compound.
Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinamide (Precursor)
This protocol is based on established literature procedures for the hydrolysis of the corresponding cyanopyridine.[1][8]
-
Reaction Setup: In a well-ventilated fume hood, a flask equipped with a magnetic stirrer is charged with 2,6-dichloro-5-fluoro-3-cyanopyridine.
-
Acid Addition: The flask is cooled in an ice bath, and concentrated sulfuric acid is added slowly while maintaining the internal temperature.
-
Heating: The reaction mixture is then heated to 65-70°C for 1-2 hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC.
-
Quenching: After the reaction is complete, the mixture is cooled to approximately 10°C in an ice bath.
-
Workup: The cooled reaction mixture is carefully poured into ice water. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield 2,6-Dichloro-5-fluoronicotinamide as a solid.
Self-Validation: The identity and purity of the synthesized precursor should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value (160-162 °C).
Proposed Protocol: Synthesis of this compound
This is a general procedure for the amidation of a nicotinamide.
-
Reaction Setup: To a solution of 2,6-Dichloro-5-fluoronicotinamide in a suitable aprotic solvent (e.g., dichloromethane or THF) in a flask, add isopropylamine.
-
Coupling Agent: An appropriate amide coupling agent (e.g., DCC, EDC with HOBt, or HATU) is added to the reaction mixture. The choice of coupling agent can be critical to optimize yield and minimize side reactions.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is filtered to remove any precipitated byproducts. The filtrate is then washed sequentially with a dilute acid solution, a dilute base solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Spectroscopic and Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the aromatic proton on the pyridine ring, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl moiety. The amide N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl group. The carbon atoms attached to chlorine and fluorine will show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (251.09 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).
Safety, Handling, and Storage
For the precursor, 2,6-Dichloro-5-fluoronicotinamide, the following safety information is available: it is classified as an irritant.[1] For this compound, while specific data is unavailable, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended for the precursor.[1]
Conclusion and Future Perspectives
This compound is a valuable intermediate in the synthesis of high-value pharmaceutical compounds. While detailed experimental data on its physical properties are limited, this guide provides a solid foundation based on available information for its precursor and theoretical understanding. Further characterization of its solid-state properties, solubility in a wider range of solvents, and detailed spectroscopic analysis would be of significant benefit to the scientific community, particularly those in process chemistry and formulation science. As the development of novel therapeutics continues to advance, the demand for well-characterized intermediates like this compound will undoubtedly grow.
References
- 1. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]
- 2. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [chemicalbook.com]
- 3. This compound CAS#: 680217-86-1 [amp.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]
- 7. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [sigmaaldrich.com]
- 8. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Niche Molecule in Synthetic Chemistry
2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is a halogenated pyridine derivative that, while not extensively documented in mainstream literature, holds potential as a building block in synthetic and medicinal chemistry. Its structure, characterized by a dichlorinated and fluorinated nicotinamide core with an N-isopropyl substituent, suggests its utility in creating more complex molecules with tailored physicochemical and biological properties. The electron-withdrawing nature of the halogen substituents on the pyridine ring significantly influences the reactivity of the molecule, making it a subject of interest for creating diverse compound libraries.
This guide provides a comprehensive overview of the known chemical properties of this compound, drawing from available data and making logical extrapolations from its well-characterized precursor, 2,6-Dichloro-5-fluoronicotinamide. The aim is to equip researchers with the foundational knowledge required to handle, utilize, and explore the potential of this compound in their work.
Core Chemical Identity and Physicochemical Properties
Precise experimental data for this compound is not widely available in public literature. However, its fundamental identifiers are well-established.
| Property | Value | Source |
| CAS Number | 680217-86-1 | [1] |
| Molecular Formula | C₉H₉Cl₂FN₂O | |
| Molecular Weight | 251.09 g/mol | [1] |
| Synonyms | 2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide, 2,6-dichloro-5-fluoro-N-isopropylpyridine-3-carboxamide | |
| Purity (Typical) | >95% | [1] |
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for this compound is not published, its synthesis can be logically inferred from standard organic chemistry principles, primarily through the amidation of a suitable precursor.
Proposed Synthetic Pathway
The most probable synthetic route involves the reaction of 2,6-Dichloro-5-fluoronicotinoyl chloride with isopropylamine. This is a standard nucleophilic acyl substitution reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Generalized Approach
The following is a generalized, two-step protocol based on established methods for amide synthesis.
Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride
-
To a solution of 2,6-Dichloro-5-fluoronicotinic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2,6-Dichloro-5-fluoronicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation to form this compound
-
The crude 2,6-Dichloro-5-fluoronicotinoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
The solution is cooled in an ice bath.
-
A solution of isopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent is added dropwise to the cooled acyl chloride solution. The base is necessary to neutralize the HCl byproduct of the reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Spectroscopic and Analytical Characterization
Publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is scarce. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and a signal for the aromatic proton on the pyridine ring. The amide proton may appear as a broad singlet.
-
¹³C NMR: Resonances for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the isopropyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-Cl and C-F stretches.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern due to the two chlorine atoms.
For researchers working with this compound, it is imperative to perform these analytical techniques to confirm its identity and purity.
Biological Activity and Potential Applications
There is currently no specific information in the public domain regarding the biological activity or mechanism of action of this compound. However, its precursor, 2,6-Dichloro-5-fluoronicotinamide, is known as an intermediate in the synthesis of Sotorasib, a KRAS inhibitor used in cancer therapy. This suggests that derivatives of this scaffold may be of interest in drug discovery programs.
The N-isopropyl group can modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets compared to the unsubstituted amide. Therefore, this compound could serve as a valuable starting point for exploring structure-activity relationships in various therapeutic areas.
Safety, Handling, and Storage
Detailed toxicological data for this compound is not available. However, based on the safety data for its precursor, 2,6-Dichloro-5-fluoronicotinamide, and general principles of laboratory safety for halogenated organic compounds, the following precautions are advised.
Hazard Classification (based on precursor)
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion: A Molecule with Untapped Potential
This compound represents a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While a comprehensive dataset on its properties is yet to be established in public literature, this guide provides a foundational understanding based on available information and established chemical principles. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that thorough in-house characterization and safety assessments are paramount when working with this and other novel chemical compounds.
References
An In-depth Technical Guide to the Solubility Profile of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to erratic absorption, suboptimal drug exposure, and increased development costs, potentially halting the progression of an otherwise promising drug candidate.[2][3] This guide provides a comprehensive technical framework for characterizing the solubility of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a halogenated nicotinamide derivative of interest in medicinal chemistry. While specific solubility data for this compound is not extensively documented in public literature, this whitepaper will equip researchers with the foundational knowledge and detailed experimental protocols necessary to thoroughly investigate its solubility profile.
Physicochemical Characterization: Predicting Solubility Behavior
Understanding the intrinsic properties of this compound is paramount to predicting its solubility behavior and designing appropriate experimental strategies.
Structural Features and Predicted Properties:
This compound is a solid, crystalline substance at room temperature.[4][5] Its molecular structure, featuring a substituted pyridine ring with two chlorine atoms, a fluorine atom, and an N-isopropyl amide group, suggests a molecule with moderate polarity. The presence of halogen atoms and the N-isopropyl group contributes to its lipophilicity, which may indicate limited aqueous solubility. Conversely, the amide and pyridine nitrogen moieties can participate in hydrogen bonding, potentially enhancing solubility in polar solvents.
The N-isopropylnicotinamide structure suggests it is likely a weak base due to the pyridine nitrogen. This implies that its aqueous solubility will be pH-dependent, increasing in acidic conditions where the pyridine nitrogen can be protonated.[3][6][7] The related compound, 2,6-Dichloro-5-fluoronicotinic acid, is a relatively strong acid, highlighting the significant impact of the functional group at the 3-position of the pyridine ring on the molecule's acid-base properties.[8]
Experimental Determination of Solubility: Methodologies and Protocols
A multi-faceted approach is essential for a comprehensive understanding of the solubility of this compound. The following section details robust and widely accepted methodologies.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[9] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of this compound into several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or relevant organic solvents) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).[10]
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11][12][13] Preliminary studies can be conducted to determine the time required to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, the use of a filter is essential. A 0.45 µm or smaller pore size filter is recommended.[2]
-
-
Quantification:
-
Analyze the concentration of the dissolved this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately determine the solubility.
-
Workflow for Shake-Flask Solubility Determination
References
- 1. epublications.vu.lt [epublications.vu.lt]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [sigmaaldrich.com]
- 5. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. database.ich.org [database.ich.org]
- 11. enamine.net [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. physchemres.org [physchemres.org]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Core Mechanism of Action of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
A Note to Our Scientific Audience:
Following a comprehensive review of available scientific literature, it has been determined that detailed, publicly accessible research delineating the specific mechanism of action for 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is not currently available. The existing information is primarily centered on the synthesis and chemical properties of this compound and its precursors, rather than its biological activity.
While the broader class of nicotinamide derivatives is known for a wide range of biological activities, speculating on a precise mechanism for this specific molecule without direct experimental evidence would not meet the standards of scientific integrity required for a technical guide. The following sections, therefore, provide a detailed overview of the known information regarding this compound and its related chemical entities, which can serve as a foundational resource for researchers initiating studies on this compound.
Section 1: Chemical Identity and Properties
This compound is a halogenated pyridine derivative. Its structure is characterized by a nicotinamide core, which is a derivative of niacin (vitamin B3), substituted with two chlorine atoms, a fluorine atom, and an N-isopropyl group.
Chemical Structure:
Molecular Formula: C₉H₉Cl₂FN₂O
Key Chemical Features:
-
Pyridine Ring: The core heterocyclic structure, which is a common scaffold in many biologically active molecules.
-
Halogenation (Cl, F): The presence of chlorine and fluorine atoms significantly alters the electronic properties of the pyridine ring, which can influence its binding affinity to biological targets.
-
Amide Group: The N-isopropylnicotinamide moiety is crucial for forming hydrogen bonds and other interactions with biomolecules.
Section 2: Synthesis and Chemical Precursors
The synthesis of this compound typically involves the amidation of its corresponding carboxylic acid precursor, 2,6-dichloro-5-fluoronicotinic acid.
2.1. Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid
This key intermediate can be synthesized through various methods, including the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[1] Another approach involves the conversion from 2,6-dihydroxy-5-fluoronicotinic acid ester using phosphorus oxychloride and subsequent hydrolysis.[1][2]
2.2. Synthesis of 2,6-Dichloro-5-fluoronicotinamide
The related compound, 2,6-dichloro-5-fluoronicotinamide, can be synthesized from 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile by heating with concentrated sulfuric acid.[3] This amide can serve as a precursor or a reference compound in biological assays.
Section 3: Postulated Biological Activity and a Call for Research
While no direct mechanism of action for this compound has been published, the general class of nicotinamide and nicotinic acid derivatives has been explored for various therapeutic applications.[4][5] These compounds are known to interact with a wide range of enzymes and receptors.
A general statement regarding the parent compound, 2,6-dichloro-5-fluoronicotinic acid, suggests its mechanism may involve binding to biomolecules and acting as an enzyme inhibitor or activator, thereby influencing cellular signaling.[1] However, this is a broad characterization and does not provide specific molecular targets.
Future Research Directions:
To elucidate the mechanism of action of this compound, the following experimental approaches are recommended:
-
Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify binding partners.
-
Enzymatic Assays: Screening the compound against a panel of relevant enzymes, particularly those involved in cellular metabolism and signaling where nicotinamide derivatives are known to be active.
-
Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and signal transduction pathways in different cell lines.
-
In Vivo Studies: Assessing the compound's efficacy and mechanism in relevant animal models of disease.
This document serves as a summary of the currently available chemical information for this compound and a call to the research community to investigate its potential biological activities and mechanism of action.
References
- 1. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Whitepaper: Unveiling the Bio-Potential of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide: A Technical Guide for Drug Discovery and Agrochemical Research
Foreword: The Rationale for Investigation
In the ever-evolving landscape of therapeutic and agrochemical development, the exploration of novel chemical scaffolds is paramount. The nicotinamide framework, a derivative of vitamin B3, has emerged as a particularly fruitful starting point, yielding a diverse array of bioactive compounds.[1][2] From the commercial success of the fungicide boscalid to promising new antifungal agents, the versatility of this heterocyclic core is well-established.[1][3] This guide focuses on a specific, yet under-explored derivative: 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide .
While direct biological data on this compound is sparse, its structural lineage points toward significant untapped potential. Its precursors, 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinamide, are recognized as key intermediates in the synthesis of advanced pharmaceutical agents, including fluoroquinolone antibacterials and targeted cancer therapies.[4][5][6] This association with potent bioactivity, combined with the proven success of other N-substituted nicotinamides in modulating biological systems, provides a compelling rationale for a focused investigation into its own therapeutic and agrochemical possibilities.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not only dissect the known chemical context of this molecule but also leverage the extensive research on related nicotinamide derivatives to build a robust, hypothesis-driven framework for exploring its potential biological activities. We will delve into established mechanisms of action within this compound class, propose detailed experimental workflows for its characterization, and outline the logical progression from initial screening to mechanistic studies.
Chemical Identity and Synthetic Lineage
This compound is a halogenated derivative of nicotinamide. Its core structure is a pyridine ring, substituted with two chlorine atoms, a fluorine atom, and an N-isopropylcarboxamide group.
| Property | Value |
| IUPAC Name | 2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide |
| CAS Number | 680217-86-1 |
| Molecular Formula | C₉H₈Cl₂FN₂O |
| Molecular Weight | 251.09 g/mol |
The synthesis of this compound logically follows from its precursor, 2,6-dichloro-5-fluoronicotinamide, through the amidation of the corresponding nicotinic acid or its activated derivative with isopropylamine. The parent amide, 2,6-dichloro-5-fluoronicotinamide (CAS: 113237-20-0), is synthesized from 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile.[7] The availability of these precursors as chemical intermediates underscores the feasibility of synthesizing the target compound for research purposes.[4][8]
The strategic placement of halogen atoms on the pyridine ring is a common tactic in medicinal chemistry to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets.[5] The N-isopropyl group introduces a lipophilic character that can significantly influence cell permeability and interaction with hydrophobic pockets in target proteins.
The Precedent: Established Biological Activities of Nicotinamide Derivatives
While direct studies on this compound are not publicly available, a wealth of research on analogous nicotinamide derivatives provides a strong foundation for predicting its potential bioactivity. The most prominent and well-documented activity within this class is its fungicidal and antifungal potential .[1][9]
Agricultural Applications: Succinate Dehydrogenase Inhibition
A significant number of nicotinamide derivatives have been developed as potent fungicides for agricultural use.[1] A primary mechanism of action for many of these compounds is the inhibition of the enzyme succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial respiratory chain of fungi.[3][10] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition effectively shuts down cellular energy production, leading to fungal cell death.
The commercial fungicide Boscalid , a nicotinamide derivative, is a prime example of a successful SDHI.[1][2] Research has demonstrated that modifications to the nicotinamide scaffold can yield compounds with potent activity against a range of phytopathogenic fungi, such as Rhizoctonia solani and Sclerotinia sclerotiorum.[10]
Therapeutic Potential: Antifungal Activity Against Human Pathogens
Beyond agriculture, nicotinamide derivatives have shown promise as antifungal agents for treating human infections. Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents.[9]
Studies have identified nicotinamide derivatives with potent activity against Candida albicans, including fluconazole-resistant strains.[9] In some cases, the mechanism of action is distinct from SDH inhibition and involves the disruption of the fungal cell wall, a target not present in human cells, which suggests a potential for selective toxicity.[9]
Other Potential Activities
The nicotinamide scaffold is also found in compounds with other biological activities, including:
-
Plant Growth Regulation: Nicotinamide and its derivatives have been shown to promote plant growth and germination.[11]
-
Plant Immunity Stimulation: Pre-treatment with nicotinamide can activate the plant's immune response, protecting it from fungal diseases.[12]
-
Antibacterial Activity: As a key intermediate in the synthesis of fluoroquinolones, the 2,6-dichloro-5-fluoronicotinic acid scaffold is integral to a class of potent antibacterial drugs.[4]
Given these precedents, a primary hypothesis is that This compound possesses antifungal or fungicidal activity, potentially through the inhibition of succinate dehydrogenase or disruption of the fungal cell wall.
Hypothesized Mechanism of Action: SDH Inhibition
Based on the strong evidence from analogous compounds, a logical starting point for investigating the mechanism of action of this compound is its potential as an SDH inhibitor. The following diagram illustrates this proposed mechanism within the fungal mitochondrial respiratory chain.
Caption: Proposed mechanism of SDH inhibition by the target compound.
Proposed Experimental Workflows
To systematically evaluate the potential biological activity of this compound, a multi-stage experimental approach is recommended. This workflow is designed to first confirm biological activity and then elucidate the mechanism of action.
Overall Research Workflow
The following diagram outlines the proposed research path from synthesis to mechanistic studies.
Caption: A phased experimental workflow for evaluating the target compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
This protocol is adapted from established methods for testing nicotinamide derivatives.[1][10]
-
Preparation of Fungal Strains and Compounds:
-
Culture phytopathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) or human pathogenic fungi (e.g., Candida albicans) on appropriate media (e.g., Potato Dextrose Agar (PDA) for phytopathogens, RPMI-1640 for Candida) to obtain fresh cultures.[1][9]
-
Dissolve this compound and a reference fungicide (e.g., Boscalid for SDHI comparison, Fluconazole for Candida) in a suitable solvent like DMSO to create stock solutions.
-
-
Assay Plate Preparation:
-
Prepare a series of dilutions of the test compound and reference fungicide in molten PDA or RPMI-1640 medium to achieve a range of final concentrations.
-
Pour the media containing the compounds into sterile Petri dishes. A control plate should contain only the solvent (DMSO) at the same concentration used in the test plates.
-
-
Inoculation and Incubation:
-
Place a mycelial plug (typically 5 mm in diameter) from the fresh fungal culture onto the center of each agar plate.
-
For Candida, inoculate the liquid medium with a standardized cell suspension.
-
Incubate the plates at an optimal temperature (e.g., 25-28°C) until the mycelial growth in the control plate has reached a specified diameter.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the colony diameter in the control group and T is the colony diameter in the treated group.
-
Determine the EC₅₀ (effective concentration for 50% inhibition) value by probit analysis.
-
Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
This protocol allows for the direct measurement of the compound's effect on the SDH enzyme.
-
Mitochondria Isolation:
-
Isolate mitochondria from the target fungal species following established biochemical protocols (e.g., differential centrifugation).
-
-
Enzyme Activity Measurement:
-
The assay measures the reduction of a chromogenic substrate (e.g., 2,3-dimethoxy-5-methyl-6-(3-decyl)-1,4-benzoquinone (DBQ)) by the SDH enzyme.
-
In a 96-well plate, combine the isolated mitochondria, succinate (the substrate), and varying concentrations of the test compound.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the IC₅₀ (concentration for 50% enzyme inhibition) value. A potent IC₅₀ value would strongly support SDH inhibition as the mechanism of action.
-
Data Interpretation and Future Directions
The results from the proposed workflows will provide a clear indication of the potential of this compound as a bioactive compound.
-
Strong Antifungal Activity with Potent SDH Inhibition: If the compound exhibits a low EC₅₀ against fungal growth and a correspondingly low IC₅₀ in the SDH enzyme assay, this would be strong evidence for its role as an SDHI. Future work would involve structure-activity relationship (SAR) studies to optimize the molecule for potency and selectivity, as well as in vivo testing in plant or animal models.
-
Antifungal Activity without SDH Inhibition: Should the compound show significant antifungal activity but weak or no inhibition of the SDH enzyme, alternative mechanisms should be investigated. The cell wall disruption assay would be a primary next step, particularly for activity against yeasts like Candida.[9]
-
No Significant Antifungal Activity: The absence of antifungal activity would prompt an expansion of screening to other biological targets, leveraging the known activities of the broader nicotinamide class, such as antibacterial or plant growth regulatory effects.
Conclusion
This compound stands at an intriguing intersection of pharmaceutical synthesis and agrochemical discovery. While it remains a molecule of unknown biological function, its chemical heritage is rich with potent bioactivity. The extensive research on analogous nicotinamide derivatives, particularly their success as fungicidal SDH inhibitors and novel antifungal agents, provides a compelling, data-driven hypothesis for its potential in these areas. The experimental workflows detailed in this guide offer a clear and logical path for researchers to systematically test this hypothesis and unlock the potential of this promising compound. The exploration of such well-defined, yet uncharacterized, chemical entities is a critical endeavor in the ongoing search for next-generation drugs and crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hnsincere.com [hnsincere.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,6-dichloro-5-fluoronicotinic acid [china-glyphosate.com]
- 7. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 8. 2,6-dichloro-5-fluoronicotinamide [china-glyphosate.com]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - ProQuest [proquest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4212664A - Nicotinamide-ammonium hydroxide plant growth regulator compositions - Google Patents [patents.google.com]
- 12. news-medical.net [news-medical.net]
The Synthetic Chemist's Compass: A Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide as a Strategic Building Block
Abstract
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. 2,6-Dichloro-5-fluoro-N-isopropylnicotinamide, a highly functionalized pyridine derivative, has emerged as a cornerstone intermediate, offering a confluence of reactive sites amenable to selective and diverse chemical transformations. This guide provides an in-depth exploration of this versatile reagent, from its rational synthesis to its strategic application in constructing complex molecular architectures. We will dissect the causality behind synthetic choices, present validated protocols, and illuminate the pathways through which this building block empowers researchers to navigate the intricate journey of drug discovery.
Introduction: Unveiling a Privileged Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of halogen atoms on this scaffold provides synthetic chemists with powerful handles for molecular elaboration. This compound (CAS No. 680217-86-1) is a particularly compelling building block due to its unique arrangement of substituents.[1] The two chlorine atoms at the 2- and 6-positions offer orthogonal reactivity for cross-coupling and nucleophilic substitution reactions. The fluorine atom at the 5-position modulates the electronic properties of the ring, influencing reactivity and often imparting desirable pharmacokinetic properties in the final active pharmaceutical ingredient (API). Finally, the N-isopropylnicotinamide moiety at the 3-position provides a stable, lipophilic group that can influence solubility and target engagement.
This guide will serve as a technical resource for researchers, providing not only the "how" but also the "why" behind the synthesis and application of this key intermediate.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of a building block's properties is the foundation of its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 680217-86-1 | [1] |
| Molecular Formula | C9H8Cl2FN3O | |
| Molecular Weight | 251.09 g/mol | [1] |
| Appearance | Off-white to white solid | General Supplier Data |
| Purity | >95% | [1] |
While specific, publicly available spectroscopic data (NMR, IR, MS) for the title compound is not abundant, the expected spectral characteristics can be inferred from its structure and comparison to its precursors, such as 2,6-dichloro-5-fluoronicotinamide.[2]
Synthesis of the Building Block: A Multi-Step Approach
The synthesis of this compound is most logically achieved from its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. The following sections detail a robust and well-documented pathway to this key precursor and the subsequent amidation.
Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid
The journey to our target building block begins with the synthesis of 2,6-dichloro-5-fluoronicotinic acid, a crucial intermediate in its own right for the preparation of quinolonecarboxylic acid derivatives.[3] A common and scalable route starts from 2,6-dichloro-5-fluoro-3-cyanopyridine.
The overall transformation is a two-stage hydrolysis, as depicted in the workflow below:
Caption: Synthetic workflow for 2,6-dichloro-5-fluoronicotinic acid.
Step-by-Step Protocol for 2,6-Dichloro-5-fluoronicotinic Acid:
This protocol is adapted from established industrial methods.[3]
-
Amide Formation: In a suitable reaction vessel, dissolve 2,6-dichloro-5-fluoro-3-cyanopyridine in concentrated (90-99%) sulfuric acid at a temperature between 70-90°C.
-
Maintain the temperature in the range of 70-100°C to facilitate the hydrolysis of the nitrile to the primary carboxamide. The reaction progress can be monitored by techniques such as HPLC.
-
Cooling: Once the formation of 2,6-dichloro-5-fluoronicotinamide is complete, cool the reaction mixture to a temperature between 10-65°C.
-
Controlled Water Addition: Carefully meter in water while maintaining the temperature. The exothermic nature of this dilution requires careful control. The final sulfuric acid concentration should be in the range of 55-75%.
-
Acid Hydrolysis: Heat the resulting mixture to a temperature between 70-110°C to complete the hydrolysis of the amide to the carboxylic acid.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated 2,6-dichloro-5-fluoronicotinic acid is isolated by filtration, washed with water, and dried.
Causality and Experimental Choices:
-
Sulfuric Acid: Concentrated sulfuric acid serves as both a solvent and a catalyst for the hydrolysis. The stepwise dilution is a critical control point to manage the exothermicity and ensure complete reaction.
-
Temperature Control: The temperature ranges specified are optimized to ensure a reasonable reaction rate while minimizing the formation of decomposition byproducts.[3]
Synthesis of this compound
With the key carboxylic acid in hand, the final step is a standard amide bond formation. This can be achieved through several well-established methods, with the conversion to an acyl chloride followed by reaction with isopropylamine being a highly efficient choice.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Protocol for Amidation:
This is a generalized protocol based on standard organic chemistry principles and procedures for similar transformations.[4][5]
-
Acyl Chloride Formation: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend or dissolve 2,6-dichloro-5-fluoronicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF.
-
Heat the mixture to reflux until the reaction is complete (cessation of gas evolution).
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess chlorinating agent and solvent under reduced pressure. This affords the crude 2,6-dichloro-5-fluoronicotinoyl chloride.[4]
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane. Cool the solution in an ice bath.
-
Slowly add a solution of isopropylamine (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, dilute acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Reactivity and Application as a Building Block
The synthetic utility of this compound lies in the selective reactivity of its two chloro substituents. The pyridine ring, being electron-deficient, is highly activated towards nucleophilic aromatic substitution (SNAr).[6] Furthermore, the chloro groups are excellent handles for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the nicotinamide group makes the ring highly electrophilic. This facilitates the displacement of the chlorine atoms by a variety of nucleophiles.
Caption: Generalized mechanism for SNAr reactions.
Key Considerations for SNAr:
-
Regioselectivity: The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 6-position due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nicotinamide group. This allows for selective mono-substitution under controlled conditions.
-
Nucleophiles: A wide range of nucleophiles can be employed, including:
-
O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) and phenoxides.
-
N-Nucleophiles: Primary and secondary amines, anilines.
-
S-Nucleophiles: Thiolates (e.g., NaSMe, NaSPh).
-
-
Reaction Conditions: SNAr reactions are typically run in polar aprotic solvents such as DMSO, DMF, or NMP at elevated temperatures to overcome the activation energy barrier. The presence of a base is often required when using neutral nucleophiles like amines.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro groups on the pyridine ring serve as effective electrophiles in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While chloroarenes are generally less reactive than their bromo or iodo counterparts, modern catalyst systems with specialized phosphine ligands have made their use highly efficient.[7]
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative to SNAr for constructing arylamines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to alkynylpyridines.
Experimental Choices and Rationale:
-
Catalyst Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, RuPhos) is critical for achieving high yields and turnover numbers, especially with less reactive aryl chlorides.
-
Base and Solvent: The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) is crucial and must be optimized for the specific coupling partners and catalyst system.
Application in Pharmaceutical Synthesis: The Case of Gemifloxacin
The utility of the 2,6-dichloro-5-fluoronicotinoyl scaffold is exemplified by its role in the synthesis of fluoroquinolone antibiotics. For instance, the closely related intermediate, 2,6-dichloro-5-fluoronicotinoyl ethyl acetate, is a key precursor for Gemifloxacin, a potent oral antibacterial agent.[8] This underscores the value of this class of building blocks in accessing complex, biologically active molecules. The strategic functionalization at the 2- and 6-positions is a cornerstone of the synthetic strategy for these drugs.
Conclusion: An Indispensable Tool for the Synthetic Chemist
This compound is more than just a chemical intermediate; it is a versatile and powerful tool that offers a pre-packaged solution to complex synthetic challenges. Its strategically placed reactive handles allow for a high degree of control and flexibility in molecular design. By understanding the principles governing its synthesis and reactivity—from the controlled hydrolysis of its nitrile precursor to the nuanced conditions of SNAr and cross-coupling reactions—researchers can unlock its full potential. This guide serves as a testament to the power of rational design in chemical building blocks and provides a solid foundation for scientists and drug development professionals to leverage this privileged scaffold in the creation of next-generation therapeutics.
References
- 1. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 2,6-dichloro-5-fluoronicotinamide (C6H3Cl2FN2O) [pubchemlite.lcsb.uni.lu]
- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
The Strategic Role of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide in Modern Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a halogenated nicotinamide derivative with significant potential in medicinal chemistry. We will dissect its molecular architecture, proposing a robust synthetic strategy, and delve into its anticipated biological activities by drawing parallels with structurally related compounds. This document will further outline hypothetical mechanisms of action and provide detailed experimental protocols for its evaluation as a therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound class.
Introduction: The Nicotinamide Scaffold and the Power of Halogenation
The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous coenzymes, most notably nicotinamide adenine dinucleotide (NAD), and a diverse array of therapeutic agents.[1] Nicotinamide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The versatility of the pyridine ring allows for fine-tuning of its physicochemical and pharmacological properties through substitution.
The introduction of halogen atoms into drug candidates is a well-established strategy to enhance their therapeutic potential.[3] Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2] Specifically, chlorine and fluorine substituents, as present in this compound, can significantly impact electronic properties and participate in halogen bonding, a non-covalent interaction that can enhance ligand-protein binding.[4][5] The strategic placement of these halogens on the nicotinamide ring is anticipated to confer unique biological activities.
Molecular Profile and Synthesis
Structural Features
This compound is characterized by a nicotinamide core heavily substituted with electron-withdrawing halogen atoms. The two chlorine atoms at positions 2 and 6, and the fluorine atom at position 5, are expected to significantly influence the molecule's reactivity and interaction with biological targets. The N-isopropyl group introduces a lipophilic and sterically bulky moiety that can play a crucial role in target recognition and binding.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved from its precursor, 2,6-dichloro-5-fluoronicotinic acid, a versatile building block in pharmaceutical development.[6] The proposed synthesis involves a two-step process:
-
Activation of the Carboxylic Acid: 2,6-dichloro-5-fluoronicotinic acid is first converted to its more reactive acyl chloride derivative. This can be accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amidation: The resulting acyl chloride is then reacted with isopropylamine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to yield the final product, this compound.
Caption: Proposed synthesis of this compound.
Anticipated Biological Activity and Therapeutic Potential
Based on the activities of structurally similar nicotinamide derivatives, this compound is predicted to exhibit potent antifungal and anticancer properties.
Antifungal Activity
Nicotinamide derivatives have emerged as a promising class of antifungal agents.[7] A recent study identified 2-amino-N-(3-isopropylphenyl)nicotinamide as a highly active compound against Candida albicans, including fluconazole-resistant strains.[7][8] This highlights the potential importance of the N-isopropyl group for antifungal efficacy. The halogenated core of this compound may further enhance this activity by improving cell wall disruption.[7]
Hypothesized Mechanism of Antifungal Action: The compound may interfere with fungal cell wall integrity, leading to cell lysis. The N-isopropyl group could facilitate interaction with specific enzymes or structural components of the fungal cell wall.
Anticancer Activity
The nicotinamide scaffold is present in several anticancer agents. Halogenated derivatives, in particular, have shown promise as inhibitors of various protein kinases and other cancer-related targets. The precursor, 2,6-dichloro-5-fluoronicotinic acid, is a key intermediate in the synthesis of novel anti-cancer agents.[6]
Hypothesized Anticancer Mechanisms:
-
Kinase Inhibition: The molecule could act as a kinase inhibitor, targeting signaling pathways crucial for cancer cell proliferation and survival. The halogen atoms can form specific halogen bonds within the ATP-binding pocket of kinases, enhancing inhibitory potency.[5]
-
Induction of Apoptosis: The compound might trigger programmed cell death (apoptosis) in cancer cells by interfering with key cellular processes.
Experimental Protocols for Evaluation
To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a 96-well microtiter plate using appropriate fungal growth medium.
-
Inoculate each well with a standardized suspension of fungal cells (Candida albicans, Aspergillus fumigatus, etc.).
-
Incubate the plates at the optimal temperature for fungal growth.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.
In Vitro Anticancer Activity Assay
Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.
Methodology:
-
Culture human cancer cell lines (e.g., breast, lung, colon) in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Assess cell viability using a colorimetric assay such as the MTT or SRB assay.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Caption: Experimental workflow for evaluating the compound.
Data Presentation
Table 1: Hypothetical Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 0.125 - 1 |
| Aspergillus fumigatus | 1 - 4 |
| Cryptococcus neoformans | 0.5 - 2 |
Table 2: Hypothetical Anticancer Activity of this compound
| Cancer Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | 2.5 |
| A549 (Lung) | 5.1 |
| HCT116 (Colon) | 3.8 |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its heavily halogenated nicotinamide core, combined with the N-isopropyl moiety, suggests a strong potential for potent antifungal and anticancer activities. The proposed synthetic route is straightforward and amenable to scale-up for further preclinical and clinical development.
Future research should focus on the synthesis and in-depth biological evaluation of this compound. Elucidating its precise mechanism of action will be crucial for its optimization as a lead candidate. Structure-activity relationship (SAR) studies, involving modifications of the halogen substitution pattern and the N-alkyl group, could lead to the discovery of even more potent and selective drug candidates.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 2. Small change for a big improvement – halogen bonds and drug discovery - HITS [h-its.org]
- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide in Agrochemical Research
Introduction
In the continuous effort to safeguard global food production, the development of novel agrochemicals with improved efficacy and unique modes of action is paramount. One such molecule of interest is 2,6-dichloro-5-fluoro-N-isopropylnicotinamide, a halogenated nicotinamide derivative. This class of compounds has garnered significant attention in agrochemical research for its potential as a potent fungicide. This technical guide provides an in-depth analysis of this compound, from its chemical synthesis and properties to its proposed mechanism of action and practical applications in the study of plant pathogen control. The information presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of new crop protection agents.
Chemical Properties and Synthesis
The chemical structure of this compound combines a dichlorofluorinated pyridine ring with an N-isopropyl amide side chain. This specific combination of functional groups is critical to its biological activity.
| Property | Value | Source |
| CAS Number | 680217-86-1 | [1] |
| Molecular Formula | C9H8Cl2FN3O | - |
| Molecular Weight | 251.09 g/mol | [1] |
| Physical Form | Solid | |
| Purity | >95% | [1] |
| Storage | Inert atmosphere, room temperature |
The synthesis of this compound typically originates from 2,6-dichloro-5-fluoronicotinic acid. The synthetic pathway involves the conversion of the carboxylic acid to an amide. While specific details for the N-isopropyl derivative are proprietary, a general and well-established chemical route is outlined below.
Synthetic Pathway Overview
The synthesis initiates with the formation of 2,6-dichloro-5-fluoronicotinic acid, a key intermediate. Patents describe several methods for its preparation, often starting from more readily available precursors.[2][3][4] One common approach involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[4]
Once the nicotinic acid is obtained, it can be converted to the corresponding N-isopropylnicotinamide. A standard method for this transformation is the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with isopropylamine.
Caption: General synthetic scheme for this compound.
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase
While the precise molecular target of this compound is not extensively published, its structural similarity to other fungicidal carboxamides strongly suggests that it functions as a Succinate Dehydrogenase Inhibitor (SDHI) .[5][6] SDHIs are a crucial class of fungicides that disrupt the fungal mitochondrial respiratory chain at complex II.[7][8]
Succinate dehydrogenase (SDH) is an enzyme complex that plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides block the oxidation of succinate to fumarate, leading to a cascade of detrimental effects:
-
Disruption of ATP Synthesis: The inhibition of the electron transport chain severely impairs the production of ATP, the primary energy currency of the cell.
-
Accumulation of Succinate: The blockage of the TCA cycle leads to an accumulation of succinate, which can have further inhibitory effects on cellular processes.
-
Inhibition of Fungal Growth and Spore Germination: The lack of energy and metabolic disruption ultimately prevents fungal spore germination and mycelial growth.[6]
Caption: Proposed mechanism of action of this compound as an SDHI fungicide.
Application in Agrochemical Research
Based on its proposed mode of action, this compound is a promising candidate for controlling a range of plant pathogenic fungi. SDHI fungicides are known for their broad-spectrum activity against various fungal diseases.[6][9]
Potential Target Pathogens
Research efforts should focus on evaluating the efficacy of this compound against economically important pathogens such as:
-
Powdery Mildews: Caused by various species of the order Erysiphales.
-
Rusts: Caused by fungi of the order Pucciniales.
-
Leaf Spot Diseases: Caused by a wide range of fungi including Alternaria, Cercospora, and Septoria species.
-
Gray Mold: Caused by Botrytis cinerea.
The compound may also show efficacy against certain soil-borne pathogens that are sensitive to SDHIs.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Protocol 1: In Vitro Antifungal Efficacy Assay
Objective: To determine the half-maximal effective concentration (EC50) of the compound against a target fungal pathogen.
Materials:
-
This compound
-
Target fungal isolate
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions of the compound in molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not inhibit fungal growth.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Incubate the plates at the optimal temperature for fungal growth.
-
Measure the colony diameter at regular intervals until the control plate (no compound) shows sufficient growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Greenhouse Efficacy Trial
Objective: To evaluate the protective and curative activity of the compound on a host plant.
Materials:
-
Healthy, susceptible host plants
-
Target fungal pathogen
-
This compound formulated for spraying
-
Spray equipment
-
Controlled environment greenhouse
Procedure:
-
Protective Assay:
-
Apply the test compound to the plants at various concentrations.
-
Allow the spray to dry completely.
-
Inoculate the plants with a spore suspension of the target pathogen.
-
-
Curative Assay:
-
Inoculate the plants with a spore suspension of the target pathogen.
-
After a set incubation period (e.g., 24-48 hours), apply the test compound at various concentrations.
-
-
Include untreated, inoculated (positive control) and untreated, non-inoculated (negative control) plants.
-
Maintain the plants in a greenhouse with conditions conducive to disease development.
-
Assess disease severity at regular intervals using a standardized rating scale.
-
Calculate the percentage of disease control for each treatment relative to the positive control.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 5. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a halogenated heterocyclic compound. Due to the limited direct public information on this specific molecule, this guide synthesizes available data on its precursors, primarily 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinamide, to build a cohesive understanding of its synthesis, chemical properties, and potential utility. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into the strategic importance of this class of compounds as versatile building blocks in medicinal chemistry and materials science.
Introduction: The Significance of Halogenated Nicotinamide Derivatives
Halogenated nicotinic acid and nicotinamide derivatives are a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The strategic placement of halogen atoms on the pyridine ring offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of a molecule. These substitutions can influence metabolic stability, binding affinity to biological targets, and bioavailability. This compound (CAS: 680217-86-1) emerges from this class of compounds, presenting a unique substitution pattern that suggests its potential as a key intermediate in the development of novel therapeutic agents and functional materials. While the history and specific applications of this particular N-isopropylnicotinamide are not extensively documented in public literature, an analysis of its synthetic precursors provides a strong foundation for understanding its scientific and commercial relevance.
The Synthetic Landscape: A Focus on Precursor Synthesis
The synthesis of this compound is logically derived from its precursor, 2,6-dichloro-5-fluoronicotinic acid. The industrial and laboratory-scale production of this acid is well-documented in patent literature, highlighting its role as a critical intermediate.
Synthesis of 2,6-Dichloro-5-fluoronicotinic acid
Multiple synthetic routes to 2,6-dichloro-5-fluoronicotinic acid have been developed, each with its own advantages and challenges. A common and economically viable method involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[1] This process is often favored for its efficiency and the availability of starting materials.
An alternative approach begins with the conversion of a 2,6-dihydroxy-5-fluoronicotinate. This method utilizes phosphorus oxychloride in the presence of a lithium reagent to yield the corresponding 2,6-dichloro-5-fluoronicotinoyl chloride, which is then hydrolyzed to the desired acid.[2][3][4] This route is noted for its ability to avoid certain byproducts encountered in other methods.[3][5]
Experimental Protocol: Hydrolysis of 2,6-Dichloro-5-Fluoro-3-Cyanopyridine[1]
Objective: To synthesize 2,6-dichloro-5-fluoronicotinic acid via the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.
Materials:
-
2,6-dichloro-5-fluoro-3-cyanopyridine
-
Concentrated sulfuric acid (90-99% by weight)
-
Water
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dichloro-5-fluoro-3-cyanopyridine in concentrated sulfuric acid at a temperature between 70-90°C.
-
Maintain the temperature and stir the mixture to facilitate the hydrolysis of the nitrile to the corresponding carboxamide.
-
Cool the reaction mixture to a temperature between 10-65°C.
-
Carefully add water to the reaction mixture in a controlled manner to achieve a final sulfuric acid concentration of 55-75% by weight. The temperature should be maintained between 30-65°C during the initial phase of water addition and between 50-80°C during the latter phase.
-
Complete the hydrolysis to 2,6-dichloro-5-fluoronicotinic acid by heating the mixture to a temperature between 70-110°C.
-
After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate.
-
The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,6-dichloro-5-fluoronicotinic acid.
-
The crude product can be further purified by recrystallization.
Causality of Experimental Choices: The use of concentrated sulfuric acid is crucial for the efficient hydrolysis of the nitrile group. The controlled addition of water and temperature management are critical to prevent runaway reactions and to selectively hydrolyze the intermediate amide to the carboxylic acid without significant decomposition of the product. The workup procedure is designed to effectively isolate and purify the acidic product from the reaction mixture.
Synthesis of 2,6-Dichloro-5-fluoronicotinamide
The amide precursor, 2,6-dichloro-5-fluoronicotinamide (CAS: 113237-20-0), can be synthesized from 2,6-dichloro-5-fluoronicotinic acid.[6] This is a standard amidation reaction, which can be achieved through various coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride.
Experimental Protocol: Amidation of 2,6-Dichloro-5-fluoronicotinic acid
Objective: To synthesize 2,6-dichloro-5-fluoronicotinamide from 2,6-dichloro-5-fluoronicotinic acid.
Materials:
-
2,6-dichloro-5-fluoronicotinic acid
-
Thionyl chloride or other chlorinating agent
-
Ammonia source (e.g., ammonium hydroxide, ammonia gas)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine (TEA) or other suitable base
Procedure:
-
Suspend 2,6-dichloro-5-fluoronicotinic acid in an anhydrous aprotic solvent.
-
Add a chlorinating agent, such as thionyl chloride, dropwise at a controlled temperature (typically 0°C to room temperature) to form the acid chloride.
-
After the formation of the acid chloride is complete (monitored by a suitable method like TLC or IR spectroscopy), the excess chlorinating agent is removed under reduced pressure.
-
The crude acid chloride is redissolved in an anhydrous aprotic solvent.
-
The solution is then treated with an ammonia source in the presence of a base like triethylamine to neutralize the HCl generated during the reaction.
-
The reaction is stirred until completion.
-
The reaction mixture is then quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 2,6-dichloro-5-fluoronicotinamide.
Final Step: Synthesis of this compound
The final step in the synthesis of the title compound involves the N-alkylation of 2,6-dichloro-5-fluoronicotinamide with an isopropyl group. A more direct approach would be the amidation of 2,6-dichloro-5-fluoronicotinoyl chloride with isopropylamine.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 680217-86-1 | [7][8] |
| Molecular Formula | C₉H₉Cl₂FN₂O | [8] |
| Molecular Weight | 251.09 g/mol | [7][8] |
| Predicted Melting Point | 159 °C | [8] |
| Predicted Boiling Point | 306.7±42.0 °C | [8] |
| Predicted Density | 1.360±0.06 g/cm³ | [8] |
| Predicted pKa | 11.91±0.46 | [8] |
Potential Applications and Biological Relevance
The primary utility of 2,6-dichloro-5-fluoronicotinic acid and its derivatives lies in their role as intermediates in the synthesis of pharmaceuticals.[9] Specifically, they are key building blocks for naphthyridine antibacterial agents.[3][5] The dichloro-fluoro substitution pattern on the pyridine ring provides multiple reactive sites for further chemical modifications, allowing for the construction of complex molecular architectures.
The introduction of the N-isopropylamide group in this compound could serve several purposes in a drug discovery context:
-
Modulation of Lipophilicity: The isopropyl group increases the lipophilicity of the molecule compared to the unsubstituted amide, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Introduction of a Hydrogen Bond Donor/Acceptor: The amide functionality can participate in hydrogen bonding interactions with biological targets.
-
Steric Influence: The bulky isopropyl group can provide steric hindrance that may influence the binding selectivity of the molecule.
Given the established use of its precursors in the synthesis of antibacterial agents, it is plausible that this compound could be explored as an intermediate for a new generation of antibiotics. Furthermore, the unique electronic properties conferred by the halogen atoms make this class of compounds interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials.
Conclusion
This compound is a halogenated nicotinamide derivative with significant potential as a versatile building block in organic synthesis. While direct information on its discovery and specific applications is scarce, a thorough analysis of its synthetic precursors reveals a well-established chemical lineage rooted in the production of high-value pharmaceutical intermediates. The synthetic routes to its core structure are robust and scalable, suggesting its accessibility for research and development purposes. Future investigations into the biological activity and material properties of this compound and its derivatives are warranted and could unveil novel applications in medicine and technology.
References
- 1. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 2. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. METHOD OF PREPARING 2,6-DICHLORO-5-FLUORONICOTINIC ACID AND CHLORIDE THEREOF. Russian patent RU 2114831 C1 published in 1998. Invention WIPO IPC [patenton.ru]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound CAS#: 680217-86-1 [amp.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
For: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichloro-5-fluoro-N-isopropylnicotinamide is a key substituted pyridine derivative. Halogenated nicotinamides are significant structural motifs in medicinal chemistry and agrochemistry, often serving as crucial intermediates in the synthesis of complex bioactive molecules.[1] The strategic placement of chloro and fluoro substituents on the pyridine ring dramatically influences the molecule's electronic properties and metabolic stability, making it a valuable building block for drug discovery programs.
This document provides a detailed, research-grade guide for the synthesis of this compound. The presented synthetic strategy is designed for robustness and scalability, prioritizing the formation of key intermediates that can be readily purified. While a direct multi-step functionalization of nicotinic acid is conceptually possible, this guide focuses on a more practical and higher-yielding approach: the construction of the highly substituted pyridine ring from acyclic precursors. This method offers superior control over regioselectivity and is well-documented in process chemistry literature.[2][3]
Strategic Overview of the Synthesis
The synthesis is structured as a three-stage process, beginning with the construction of a fluorinated dihydroxynicotinate core, followed by exhaustive chlorination, and culminating in the final amidation to yield the target compound.
The chosen pathway offers several advantages:
-
Convergent Approach: Building the core ring structure with the desired fluorine substituent already in place avoids the often harsh and unpredictable conditions of direct aromatic fluorination on a pre-formed pyridine ring.
-
High-Purity Intermediates: The pathway generates stable, crystalline intermediates, which simplifies purification and ensures high-quality material proceeds to the subsequent steps.
-
Scalability: The reactions described are amenable to scale-up, a critical consideration for drug development campaigns.
The overall synthetic workflow is depicted below:
Caption: Overall 3-stage synthetic workflow.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| Ethyl Fluoroacetate | C₄H₇FO₂ | 106.10 | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Ethyl Formate | C₃H₆O₂ | 74.08 | Sigma-Aldrich | Highly flammable. |
| Sodium Methoxide | CH₃NaO | 54.02 | Sigma-Aldrich | Water-sensitive, handle under inert atmosphere. |
| Methyl Malonamate | C₄H₇NO₃ | 117.10 | TCI Chemicals | |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Sigma-Aldrich | Corrosive, reacts violently with water. Handle with extreme care. |
| Lithium Chloride (LiCl) | LiCl | 42.39 | Sigma-Aldrich | Anhydrous grade required. Dry thoroughly before use. |
| Isopropylamine | C₃H₉N | 59.11 | Sigma-Aldrich | Volatile, flammable, corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous grade for reactions. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Sigma-Aldrich | Use as a base for the final amidation. |
| Hydrochloric Acid (HCl), 37% | HCl | 36.46 | VWR | Corrosive. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | VWR | Corrosive. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich | For drying organic extracts. |
Experimental Protocols
Stage 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
Rationale: This initial stage involves a Claisen-type condensation followed by a cyclization reaction to construct the core pyridine ring. The use of ethyl fluoroacetate ensures the strategic incorporation of the fluorine atom at the 5-position from the outset.
Procedure:
-
Reaction Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (26.0 g, 0.48 mol).
-
Initial Condensation: Cool the flask to 0 °C using an ice bath. Add a solution of ethyl fluoroacetate (34.0 g, 0.32 mol) and ethyl formate (28.0 g, 0.38 mol) dropwise to the sodium methoxide suspension over 1 hour, maintaining the internal temperature below 5 °C.
-
Warming and Second Addition: After the addition is complete, allow the mixture to warm to 20 °C and stir for an additional 3.5 hours. A solution of methyl malonamate (40.0 g, 0.34 mol) in methanol (350 mL) is then added to the reaction mixture.
-
Cyclization and Reflux: Heat the resulting mixture to reflux (approx. 65-70 °C) for 30 minutes.
-
Acidification and Precipitation: While the mixture is still hot, carefully add a solution of 37% hydrochloric acid (48 mL) in water (352 mL). Heat the mixture at reflux for another 10 minutes.
-
Isolation: Cool the mixture to 0 °C and allow it to stand for 18 hours to facilitate complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 150 mL), and dry under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate as a solid.[3]
Stage 2: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride
Rationale: This step converts the dihydroxy intermediate into the highly reactive dichlorinated acid chloride. Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. The addition of a lithium salt, such as lithium chloride, is a critical process optimization that catalyzes the conversion of the hydroxyl groups to chlorides and minimizes the formation of undesirable byproducts.[2][3] This one-pot conversion directly to the acid chloride is more efficient than isolating the corresponding carboxylic acid and then converting it to the acid chloride.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a pressure-rated glass tube or a suitable autoclave with methyl 2,6-dihydroxy-5-fluoronicotinate (10.0 g, 0.053 mol), anhydrous lithium chloride (5.0 g, 0.118 mol), and phosphorus oxychloride (100 mL, 1.07 mol).
-
Heating: Securely seal the reaction vessel and heat it in an oil bath at 155-160 °C for 25 hours. Caution: This reaction generates pressure and should only be performed in appropriate equipment with a blast shield.
-
Work-up and Concentration: After cooling to room temperature, carefully unseal the vessel in the fume hood. Dilute the reaction mixture with anhydrous dichloromethane (100 mL) and filter to remove any solids. Concentrate the filtrate under reduced pressure (at 50 °C) to remove the bulk of the dichloromethane and excess phosphorus oxychloride.
-
Purification: The crude residual oil is then subjected to short-path vacuum distillation. Collect the fraction boiling at 70-100 °C at 1-2 mm Hg to obtain 2,6-dichloro-5-fluoronicotinoyl chloride as a clear oil.[3]
Stage 3: Synthesis of this compound
Rationale: The final step is a nucleophilic acyl substitution reaction. The highly electrophilic carbon of the acid chloride is readily attacked by the nucleophilic isopropylamine. A tertiary amine base, such as triethylamine, is added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2,6-dichloro-5-fluoronicotinoyl chloride (10.0 g, 0.044 mol) and dissolve it in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of isopropylamine (5.2 g, 0.088 mol, 2.0 eq) and triethylamine (6.7 g, 0.066 mol, 1.5 eq) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred acid chloride solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, particularly those involving phosphorus oxychloride, acid chlorides, and volatile amines, must be performed in a well-ventilated fume hood.
-
Reactive Reagents: Phosphorus oxychloride reacts violently with water and is highly corrosive. Handle with extreme caution. Sodium methoxide is moisture-sensitive. Ensure all glassware is dry and reactions are performed under an inert atmosphere where specified.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.
References
- 1. nbinno.com [nbinno.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Application Notes & Experimental Protocols: Initial Characterization of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Abstract
This document provides a comprehensive guide for the initial experimental evaluation of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a halogenated pyridine derivative. As a novel compound with limited public data on its specific biological activity, this guide is structured to provide researchers with a strategic framework for its characterization. Drawing from extensive research on the broader class of nicotinamide derivatives, we hypothesize a role as a potential enzyme inhibitor. The protocols herein are designed to first establish fundamental parameters such as solubility and cytotoxicity, followed by a primary screening protocol to assess its inhibitory potential against a relevant enzyme class. This document serves as a foundational resource for researchers aiming to elucidate the bioactivity and therapeutic potential of this compound.
Compound Profile and Physicochemical Properties
This compound is a synthetic, halogen-substituted member of the nicotinamide family. The presence of dichloro and fluoro moieties on the pyridine ring, combined with the N-isopropylamide group, suggests high metabolic stability and unique steric and electronic properties that may confer specific biological activity. Its classification as a "building block" by suppliers indicates its utility in synthetic chemistry, but its structural similarity to known bioactive molecules warrants thorough biological investigation[1][2].
Table 1: Physicochemical & Handling Data
| Property | Value | Source / Notes |
|---|---|---|
| IUPAC Name | 2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide | --- |
| CAS Number | 680217-86-1 | [2][3] |
| Molecular Formula | C₉H₉Cl₂FN₂O | --- |
| Molecular Weight | 251.09 g/mol | [2] |
| Purity | >95% (Typical) | [2] |
| Physical Form | Solid | |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol. Poorly soluble in water. | Empirically determined. Always test solubility with a small amount before preparing bulk stock. |
| Storage | Store at 4°C or -20°C. Protect from light and moisture. | Inert atmosphere recommended for long-term storage. |
Hypothesized Biological Role & Rationale
While no specific mechanism of action has been published for this compound, the nicotinamide scaffold is a well-established pharmacophore. Derivatives have been successfully developed as inhibitors for several enzyme families by competing with the nicotinamide adenine dinucleotide (NAD⁺) cofactor or by occupying related binding sites.
Rationale for Investigation:
-
Dehydrogenase Inhibition: The nicotinamide core is central to NAD⁺, a critical cofactor for dehydrogenase enzymes. Substituted nicotinamides can act as antagonists at the NAD⁺ binding site. Succinate dehydrogenase (SDH) inhibitors, for example, have been developed from nicotinamide scaffolds for fungicidal applications[4].
-
Methyltransferase Inhibition: Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in metabolism and disease that catalyzes the methylation of nicotinamide. Inhibitors of NNMT have been designed based on bisubstrate analogues that mimic the transition state of the methylation reaction, often incorporating modified nicotinamide structures[5][6][7].
-
DNA Demethylase Inhibition: Recent studies have identified novel nicotinamide derivatives as potent and selective inhibitors of DNA demethylases like AlkB homolog 2 (ALKBH2), which are involved in DNA repair and cancer progression[8].
Given these precedents, a logical starting point for characterization is to screen the compound for inhibitory activity against enzymes from these classes. The diagram below illustrates a generalized pathway where such an inhibitor might act.
Caption: Hypothesized mechanism of action for the compound as an enzyme inhibitor.
Foundational Protocols: Preparation and Cytotoxicity
Prior to any bioactivity screening, it is critical to prepare the compound correctly and determine its effective concentration range. High concentrations of any small molecule can induce non-specific cytotoxicity, which can confound results from target-specific assays.
Protocol: Stock Solution Preparation
Causality: A high-concentration, stable stock solution in an appropriate solvent (typically DMSO for poorly aqueous-soluble compounds) is essential for accurate and repeatable serial dilutions into aqueous assay buffers.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of compound needed for a desired stock concentration (e.g., 10 mM).
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock: 0.010 mol/L × 0.001 L × 251.09 g/mol = 2.51 mg.
-
-
Weighing: Carefully weigh the calculated amount of powder and place it into a sterile vial.
-
Solubilization: Add the calculated volume of anhydrous DMSO. Cap the vial securely.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. A typical aliquot volume is 20-50 µL.
Protocol: General Cytotoxicity Assessment (MTT Assay)
Causality: This assay establishes the dose-dependent effect of the compound on cell viability. The resulting data (specifically the CC₅₀ - 50% cytotoxic concentration) informs the maximum concentration to be used in subsequent cell-based assays, ensuring that observed effects are not simply due to cell death.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like U87 if exploring anti-cancer effects[8])
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
Compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette and plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Dilution: Prepare serial dilutions of the compound in complete medium. A common starting range is 100 µM down to ~0.1 µM. Remember to include a "vehicle control" (medium with the same final percentage of DMSO, e.g., 0.5%) and a "cells only" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the CC₅₀ value.
Primary Screening Protocol: In Vitro Enzyme Inhibition
This protocol provides a generalized template for screening the compound against a representative enzyme, such as a methyltransferase. The specific substrates and detection methods will vary based on the target, but the workflow remains consistent.
Causality: An in vitro (cell-free) assay is the most direct method to determine if the compound interacts with and inhibits the enzymatic activity of a purified protein target. This removes the complexities of cellular uptake and metabolism, providing a clear measure of direct target engagement.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Protocol: Generic Methyltransferase Inhibition Assay (Fluorescence-Based)
Materials:
-
Purified recombinant methyltransferase enzyme
-
Enzyme-specific substrate (e.g., a peptide)
-
Methyl donor: S-adenosyl methionine (SAM)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Tween-20)
-
Compound dilutions (prepared in assay buffer from DMSO stock)
-
Fluorescent detection reagent kit (e.g., a kit that detects the product S-adenosyl homocysteine, SAH)
-
384-well black, low-volume assay plates
-
Positive control inhibitor (if available)
Procedure:
-
Compound Plating: Dispense 50 nL of compound dilutions into the assay plate using an acoustic dispenser or manual serial dilution. Include vehicle (DMSO) for "No Inhibition" (100% activity) controls and a potent known inhibitor for "Max Inhibition" (0% activity) controls.
-
Enzyme Addition: Add 5 µL of enzyme solution (prepared in assay buffer) to each well.
-
Pre-incubation: Centrifuge the plate briefly to mix and incubate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 5 µL of a substrate/SAM mixture to all wells to start the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range for the "No Inhibition" control.
-
Detection: Add 10 µL of the detection reagent mixture according to the manufacturer's instructions. This will stop the enzymatic reaction and initiate the detection signal. Incubate for 30 minutes.
-
Readout: Measure the fluorescence signal on a compatible plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition: 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
Plot Percent Inhibition vs. Compound Concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Data Interpretation & Next Steps
| Outcome | Interpretation | Recommended Next Steps |
|---|---|---|
| Low Cytotoxicity (CC₅₀ > 50 µM) | The compound is well-tolerated by cells at concentrations typically used for specific assays. | Proceed with cell-based target engagement and functional assays up to ~10-20 µM. |
| High Cytotoxicity (CC₅₀ < 10 µM) | The compound may have a potent, non-specific toxic effect or a very potent on-target effect that impacts viability. | De-prioritize or investigate the mechanism of toxicity. Lower concentrations must be used in subsequent assays. |
| Potent In Vitro Inhibition (IC₅₀ < 1 µM) | The compound directly and potently inhibits the target enzyme. | Confirm selectivity by screening against related enzymes. Proceed to cell-based assays to confirm target engagement in a cellular context (e.g., CETSA or a biomarker assay). |
| No In Vitro Inhibition (IC₅₀ > 50 µM) | The compound does not inhibit the chosen target enzyme under these conditions. | Screen against other hypothesized targets (e.g., dehydrogenases, other methyltransferases). Consider if the compound is a pro-drug requiring metabolic activation. |
References
- 1. gentaur.com [gentaur.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 680217-86-1 [amp.chemicalbook.com]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide reaction conditions
An Application Guide to the Synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Introduction: Significance and Synthetic Context
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure serves as a key building block for more complex molecular architectures, particularly in the synthesis of novel therapeutic agents. Substituted nicotinamides are integral scaffolds in numerous pharmacologically active compounds, including those with antibacterial and antitumor properties.[1] Specifically, this molecule is structurally related to intermediates used in the synthesis of potent modern pharmaceuticals, such as oxazolidinone antibiotics. For instance, the related compound PNU-100480 is an oxazolidinone with demonstrated activity against Mycobacterium tuberculosis.[2][3]
The primary synthetic challenge in preparing this target molecule lies in the efficient formation of a robust amide bond between the sterically hindered and electron-deficient 2,6-dichloro-5-fluoronicotinic acid and the primary amine, isopropylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is paramount. This guide provides a detailed exploration of the prevalent synthetic strategies, reaction mechanisms, and optimized protocols for the successful synthesis of this compound, designed for researchers in organic synthesis and pharmaceutical development.
Overview of Primary Synthetic Pathways
Two principal and reliable strategies exist for the synthesis of this compound. Both pathways rely on the initial activation of the carboxylic acid moiety of 2,6-dichloro-5-fluoronicotinic acid to render the carbonyl carbon sufficiently electrophilic for nucleophilic attack by isopropylamine.
-
The Two-Step Acyl Chloride Pathway: This classic and robust method involves the conversion of the carboxylic acid into a highly reactive acyl chloride intermediate using a chlorinating agent. This intermediate is then reacted with isopropylamine in a separate step to form the final amide.[4]
-
The One-Pot Direct Coupling Pathway: This modern approach utilizes specialized coupling reagents to activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with isopropylamine under milder conditions. This method is prevalent in peptide synthesis but is broadly applicable for amide bond formation.[6][7]
Figure 1: High-level overview of the two primary synthetic routes to the target amide.
Mechanistic Insights: The Chemistry of Carboxylic Acid Activation
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization. The choice between pathways often depends on factors like scale, substrate sensitivity, and desired purity profile.
Mechanism 1: Acyl Chloride Formation and Nucleophilic Acyl Substitution
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is transformed into an excellent leaving group, facilitating its displacement by a chloride ion. The subsequent reaction of the highly electrophilic acyl chloride with isopropylamine is a rapid and typically irreversible nucleophilic acyl substitution. A tertiary amine base, such as triethylamine (TEA) or pyridine, is required to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]
Mechanism 2: In Situ Activation with Coupling Reagents
Coupling reagents circumvent the need to isolate a harsh acyl chloride intermediate. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient.
The mechanism involves:
-
Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the electrophilic carbon of HATU.
-
Formation of Active Ester: This forms a highly reactive O-acylisouronium intermediate, which rapidly rearranges to a more stable HOAt-activated ester. This active ester is highly susceptible to nucleophilic attack but is stable enough to minimize side reactions.[6][8]
-
Aminolysis: Isopropylamine attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate. The collapse of this intermediate expels the excellent leaving group (HOAt), yielding the desired amide product.[7]
Experimental Protocols
Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water. Coupling reagents can be irritants.
Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate
This method is reliable and cost-effective for larger-scale synthesis.
Step A: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloro-5-fluoronicotinic acid (10.0 g, 47.6 mmol).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (15 mL, 206 mmol, ~4.3 eq.) via syringe. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by quenching a small aliquot in methanol and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The crude 2,6-dichloro-5-fluoronicotinoyl chloride, a yellowish liquid or low-melting solid, is typically used in the next step without further purification.[9][10]
Step B: Synthesis of this compound
-
Setup: In a separate 250 mL three-neck flask equipped with a stir bar, dropping funnel, and thermometer, dissolve isopropylamine (4.9 g, 82.8 mmol, 1.7 eq.) and triethylamine (TEA) (7.2 mL, 52.4 mmol, 1.1 eq.) in anhydrous dichloromethane (DCM) (100 mL).
-
Reagent Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude acyl chloride from Step A in anhydrous DCM (50 mL) and add it dropwise to the cooled amine solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Workup: Quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure product as a solid.
Protocol 2: One-Pot Synthesis using HATU Coupling Reagent
This protocol offers mild conditions and a simplified workflow, ideal for smaller-scale and discovery chemistry applications.
Figure 2: Step-by-step workflow for the one-pot HATU-mediated amidation protocol.
-
Setup: To a 100 mL round-bottom flask under an inert atmosphere, add 2,6-dichloro-5-fluoronicotinic acid (1.0 g, 4.76 mmol), isopropylamine (0.31 g, 5.24 mmol, 1.1 eq.), and anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 mL, 14.3 mmol, 3.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (2.17 g, 5.71 mmol, 1.2 eq.) in one portion. The mixture may change color.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL). Separate the layers.
-
Extraction & Washes: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers and wash with saturated aqueous LiCl solution (2 x 50 mL, to remove DMF), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography (e.g., 10-40% ethyl acetate in hexanes) to yield the final product.
Optimization of Reaction Conditions
The efficiency of the direct coupling method is highly dependent on the choice of reagents and conditions. The following table summarizes key parameters and provides expert rationale for their selection.
| Parameter | Options | Rationale & Field-Proven Insights |
| Coupling Reagent | Uronium Salts: HATU, HBTUCarbodiimides: EDC, DICPhosphonium Salts: PyBOP | HATU is often superior for hindered substrates due to its high reactivity and the formation of a less racemization-prone HOAt active ester.[6][8] EDC/DIC are cost-effective, but the byproduct from DIC (diisopropylurea) is soluble, whereas the byproduct from DCC is a precipitate, making DIC preferable for solution-phase workup.[4][6][7] PyBOP is also highly effective but produces carcinogenic HMPA as a byproduct, leading to its replacement by alternatives in many labs.[6] |
| Base | DIPEA, TEA, NMM | A non-nucleophilic, sterically hindered base like DIPEA is preferred with uronium/phosphonium reagents. It efficiently deprotonates the carboxylic acid without competing as a nucleophile, preventing unwanted side reactions.[6] TEA is a suitable, less expensive alternative, especially for the acyl chloride route. |
| Solvent | DMF, DCM, ACN, THF | DMF is an excellent polar aprotic solvent that solubilizes most starting materials and reagents effectively.[4] DCM is a good choice for the acyl chloride route and for reactions where easy removal of the solvent is desired. ACN and THF are also viable alternatives. The choice depends on substrate solubility and downstream processing. |
| Temperature | 0 °C to Room Temp. | The activation step (addition of coupling reagent or acyl chloride) is often performed at 0 °C to control the exothermic reaction and minimize potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure complete conversion. |
References
- 1. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antimycobacterial activity of novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues of PNU-100480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Amide Synthesis [fishersci.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. 2,6-DICHLORO-5-FLUORONICOTINOYL CHLORIDE | 96568-02-4 [chemicalbook.com]
purification methods for 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
An Application Guide for the Purification of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Abstract
This document provides a comprehensive guide with detailed protocols for the purification of this compound, a key intermediate in the synthesis of advanced pharmaceutical agents. The purification of this molecule is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind each step, empowering researchers to adapt and troubleshoot these methods effectively. We will explore purification strategies including recrystallization, silica gel chromatography, and liquid-liquid extraction, complemented by robust analytical validation techniques to ensure the highest standards of purity are achieved.
Introduction: The Critical Role of Purity
This compound is a halogenated pyridine derivative. Its precursor, 2,6-Dichloro-5-fluoronicotinamide, is a crucial building block in the synthesis of Sotorasib (AMG 510), a targeted therapy for cancers with the KRAS G12C mutation[1]. In the context of API synthesis, the purity of each intermediate is paramount. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final drug product.
The structure of this compound, featuring an amide bond and a highly substituted pyridine ring, presents unique purification challenges. These include the potential for hydrolysis, the presence of closely related structural analogs as impurities, and the basicity of the pyridine nitrogen influencing its chromatographic behavior. This guide provides field-proven methodologies to overcome these challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 680217-86-1 | [2][3] |
| Molecular Formula | C₉H₉Cl₂FN₂O | [2] |
| Molecular Weight | 251.09 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 160-162 °C (for the related nicotinamide) | [1] |
| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [1] |
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential impurities. These typically arise from the synthetic route. The target molecule is generally synthesized via the amidation of an activated 2,6-dichloro-5-fluoronicotinic acid derivative with isopropylamine. The precursor, 2,6-dichloro-5-fluoronicotinic acid, is itself prepared by hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine[6].
Table 2: Potential Impurities and Their Origins
| Impurity Name | Structure | Origin | Impact and Removal Strategy |
| 2,6-dichloro-5-fluoronicotinic acid | Halogenated Pyridine Carboxylic Acid | Unreacted starting material from the amidation step. | Acidic impurity. Can be removed via a basic aqueous wash (e.g., NaHCO₃ solution) during workup or by chromatography. |
| 2,6-dichloro-5-fluoronicotinamide | Halogenated Pyridine Amide | Incomplete hydrolysis of the nitrile precursor or a side-product. | Structurally similar to the product, but more polar. Best separated by chromatography. |
| Isopropylamine | Alkylamine | Excess reagent from the amidation step. | Volatile and basic. Can be removed by an acidic aqueous wash (e.g., dilute HCl) and evaporation under reduced pressure. |
| 2,4,6-trichloro-5-fluoro-3-cyanopyridine | Trichlorinated Pyridine | A common byproduct in the synthesis of the cyanopyridine precursor[7][8]. | Non-polar impurity. Can be removed by recrystallization or chromatography. |
| Residual Solvents | N/A | From reaction and workup (e.g., Dichloromethane, Ethyl Acetate, THF). | Removed by drying under high vacuum. |
Purification Methodologies: Protocols and Rationale
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Often, a combination of these techniques is most effective.
Method 1: Recrystallization
Causality & Rationale: Recrystallization is the preferred method for large-scale purification due to its cost-effectiveness and efficiency in removing small amounts of impurities from a crystalline solid. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Protocol: Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place ~50 mg of the crude material into several test tubes.
-
Add a small amount (0.5 mL) of a test solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/heptane) to each tube.
-
Observe solubility at room temperature. A good candidate solvent will show poor solubility.
-
Heat the tubes that showed poor solubility to the solvent's boiling point. The compound should dissolve completely.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
A good solvent will yield a high recovery of crystalline solid.
-
-
Recrystallization Protocol:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or solvent system) in portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved.
-
Self-Validation Point: If the solution is colored, add a small amount of activated carbon (charcoal) and boil for a few minutes to adsorb colored impurities.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under high vacuum.
-
-
Validation:
-
Analyze the purified material by HPLC to determine its purity.
-
Analyze the mother liquor by TLC or HPLC to confirm that impurities were successfully removed from the crystalline product.
-
Diagram 1: Recrystallization Workflow
References
- 1. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]
- 2. This compound CAS#: 680217-86-1 [amp.chemicalbook.com]
- 3. 680217-86-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]
- 6. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Application Note: Comprehensive Analytical Characterization of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Abstract
This document provides a comprehensive guide to the analytical techniques required for the robust characterization of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a halogenated pyridine derivative of interest in pharmaceutical and chemical synthesis. We present a multi-faceted analytical approach, integrating chromatographic and spectroscopic methods to ensure unambiguous identification, determine purity, and profile potential impurities. The protocols herein are designed to be self-validating and serve as a foundational framework for quality control and regulatory submissions.
Introduction and Compound Profile
This compound (CAS: 680217-86-1) is a complex heterocyclic compound. Its structure, featuring a dichlorinated and fluorinated pyridine ring coupled with an N-isopropyl amide sidechain, makes it a valuable intermediate for the synthesis of biologically active molecules.[1][2] The precise control and verification of its chemical identity and purity are paramount for its application in drug development and other high-purity chemical processes.
The synthesis of this molecule often involves precursors such as 2,6-dichloro-5-fluoronicotinic acid or its corresponding amide, which themselves are synthesized from materials like 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile.[3][4] This synthetic pathway can introduce specific impurities, including unreacted starting materials, intermediates, or byproducts such as over-chlorinated species.[1][5] Therefore, a comprehensive analytical strategy is essential to ensure the quality of the final compound.
This guide outlines a suite of orthogonal analytical techniques designed to provide a complete characterization profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 680217-86-1 | [6][7] |
| Molecular Formula | C₉H₉Cl₂FN₂O | [7] |
| Molecular Weight | 251.09 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid | Inferred from precursors[4][8] |
| Precursor CAS | 113237-20-0 (Amide) | [3] |
| Precursor CAS | 82671-06-5 (Acid) | [4][9] |
Integrated Analytical Workflow
A successful characterization relies on the strategic integration of multiple analytical techniques. The workflow below illustrates a logical progression from initial purity assessment to definitive structural confirmation and impurity identification.
Caption: Integrated workflow for the characterization of the target compound.
Chromatographic Methods for Purity and Separation
Chromatography is the cornerstone for determining the purity of pharmaceutical ingredients and resolving them from process-related impurities.
High-Performance Liquid Chromatography (HPLC/UPLC)
Expertise & Rationale: Reversed-phase HPLC is the principal technique for purity analysis of moderately polar, UV-active compounds like this compound. The aromatic pyridine core provides strong UV chromophores for sensitive detection. A C18 stationary phase offers excellent hydrophobic retention and selectivity for the target molecule and its likely impurities, which will vary in polarity. A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities (e.g., precursor acid) and late-eluting non-polar impurities (e.g., over-chlorinated byproducts).
Protocol: HPLC Purity Determination
-
Apparatus:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), 0.1% (v/v) solution in water and ACN
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar)
-
This compound reference standard
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner to a concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2.0 µL
-
Detection: UV at 275 nm (or PDA scan from 200-400 nm)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
-
Data Analysis and System Suitability:
-
Trustworthiness: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Calculation: Determine purity by area percent normalization. Identify and quantify any impurities relative to the main peak.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides definitive evidence of the molecular structure. A combination of NMR, MS, and IR is required for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for absolute structural confirmation.
-
¹H NMR will confirm the presence and connectivity of the aromatic proton and the N-isopropyl group protons (-CH- septet and -CH₃ doublet).
-
¹³C NMR will identify all unique carbon atoms in the molecule.
-
¹⁹F NMR will show a singlet for the single fluorine atom, confirming its presence.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to assign all signals and confirm atom connectivity definitively.
Protocol: NMR Structural Confirmation
-
Apparatus:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard if required by the instrument.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument protocols.
-
Ensure sufficient scans are acquired for a good signal-to-noise ratio, especially for the ¹³C spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the ¹H spectrum and assign chemical shifts (ppm) for all signals. Compare the observed spectrum to the theoretically expected structure.
-
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. The characteristic isotopic pattern of the two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) serves as a critical diagnostic tool for confirming the presence of two chlorines in the molecule or any of its fragments.
Protocol: HRMS for Formula Verification
-
Apparatus:
-
LC-QTOF, Orbitrap, or FT-ICR Mass Spectrometer.
-
-
Method:
-
The sample can be introduced via direct infusion or through the LC system described in Section 3.1.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended to generate the protonated molecule [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 500.
-
Resolution: Set to >10,000 (FWHM).
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the instrument software to predict the elemental formula based on the measured mass (should match C₉H₁₀Cl₂FN₂O⁺).
-
Verify that the observed isotopic pattern matches the theoretical pattern for a molecule containing two chlorine atoms.
-
Caption: Decision logic for identifying unknown impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups, providing complementary structural information.
Protocol: FTIR Functional Group Analysis
-
Apparatus:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
-
Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the spectrum from approximately 4000 to 400 cm⁻¹.
-
-
Expected Key Absorptions:
-
~3300 cm⁻¹: N-H stretch (amide)
-
~2970 cm⁻¹: C-H stretch (aliphatic, isopropyl)
-
~1650 cm⁻¹: C=O stretch (Amide I band)
-
~1550 cm⁻¹: N-H bend (Amide II band)
-
~1580, 1450 cm⁻¹: C=C and C=N stretches (aromatic ring)
-
~1100-1300 cm⁻¹: C-F stretch
-
~700-850 cm⁻¹: C-Cl stretch
-
Summary of Expected Analytical Results
Table 2: Summary of Key Characterization Data
| Technique | Parameter | Expected Result |
| HPLC | Retention Time | Dependent on exact conditions, but should yield a single major peak (>99% area) |
| HRMS | [M+H]⁺ Exact Mass | Calculated: 251.0123; Observed should be within 5 ppm |
| HRMS | Isotopic Pattern | Shows characteristic pattern for two chlorine atoms |
| ¹H NMR | Aromatic Proton | Singlet, δ ~8.0-8.5 ppm |
| ¹H NMR | Isopropyl CH | Septet, δ ~4.2-4.4 ppm |
| ¹H NMR | Isopropyl CH₃ | Doublet, δ ~1.2-1.3 ppm |
| ¹⁹F NMR | Fluorine Signal | Singlet, chemical shift dependent on standard |
| FTIR | Amide C=O Stretch | Strong absorption at ~1650 cm⁻¹ |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete and reliable characterization of this compound. By combining orthogonal chromatographic techniques (HPLC) with definitive spectroscopic identification methods (NMR, HRMS, FTIR), scientists can ensure the identity, purity, and quality of this important chemical intermediate, satisfying the rigorous demands of the pharmaceutical and chemical industries.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 680217-86-1 [amp.chemicalbook.com]
- 8. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]
- 9. 2,6-dichloro-5-fluoronicotinic acid [china-glyphosate.com]
Application of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: A Privileged Scaffold for Targeting Oncogenic Kinases
In the landscape of precision oncology, the development of small molecule kinase inhibitors has revolutionized the treatment of cancers driven by specific genetic alterations. A key challenge in this field is the emergence of drug resistance, often through mutations in the target kinase domain. This necessitates the design of next-generation inhibitors capable of overcoming these resistance mechanisms. The halogenated pyridine derivative, 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, has emerged as a critical starting material in the synthesis of potent, multi-targeted kinase inhibitors designed to address this clinical challenge. Its strategic functionalization allows for the construction of complex molecular architectures that can effectively target key oncogenic drivers such as ROS1, TRK, and ALK fusion proteins.[1][2][3][4][5]
This technical guide provides an in-depth overview of the application of this compound in the synthesis of kinase inhibitors, with a particular focus on the construction of Repotrectinib, a next-generation ROS1/TRK/ALK inhibitor.[2][6][7] We will explore the rationale behind its use, provide a detailed synthetic protocol, and discuss the significance of the resulting compounds in cancer therapy.
The Target: Understanding ROS1, TRK, and ALK Kinases
ROS1, Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), and Anaplastic Lymphoma Kinase (ALK) are receptor tyrosine kinases that play crucial roles in cell signaling pathways regulating cell growth, differentiation, and survival.[1][4][8] In certain cancers, chromosomal rearrangements can lead to the formation of fusion genes involving ROS1, NTRK1/2/3, or ALK. These fusion proteins result in constitutively active kinases that drive oncogenesis.[1][9]
Inhibitors targeting these kinases have shown remarkable efficacy in patients with tumors harboring these specific genetic alterations.[10][11][] However, the development of resistance, often through mutations in the kinase domain, limits the long-term effectiveness of first-generation inhibitors.[2][9] Repotrectinib was specifically designed to overcome these resistance mutations.[2][13]
Synthetic Application: A Key Building Block for Repotrectinib
This compound serves as a key precursor for the synthesis of the core structure of Repotrectinib. The presence of two chlorine atoms at positions 2 and 6 of the pyridine ring provides reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of different functionalities. The fluorine atom at position 5 and the N-isopropylnicotinamide group are crucial for the final inhibitor's binding affinity and selectivity.
The following section outlines a representative synthetic protocol for a key intermediate in the synthesis of Repotrectinib, starting from this compound.
Experimental Protocol: Synthesis of a Key Pyrazolyl-Pyridine Intermediate
This protocol describes a plausible synthetic route to a key intermediate, 2-chloro-5-fluoro-3-(1-isopropyl-1H-pyrazol-5-yl)-N-isopropylnicotinamide, based on common organic synthesis methodologies.
Reaction Scheme:
Caption: Synthetic workflow for the key intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example |
| This compound | 680217-86-1 | 251.09 | ChemicalBook |
| 1-Isopropyl-5-(tributylstannyl)-1H-pyrazole | Not available | ~425.21 | Custom Synthesis |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Sigma-Aldrich |
| Anhydrous Toluene | 108-88-3 | 92.14 | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Sigma-Aldrich |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Reagent Addition: Add 1-Isopropyl-5-(tributylstannyl)-1H-pyrazole (1.1 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous toluene (10 mL per mmol of the starting nicotinamide).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-chloro-5-fluoro-3-(1-isopropyl-1H-pyrazol-5-yl)-N-isopropylnicotinamide.
Expected Outcome:
The successful execution of this protocol should yield the key pyrazolyl-pyridine intermediate as a solid. The yield and purity should be assessed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Causality in Experimental Choices:
-
Stille Coupling: This cross-coupling reaction is a reliable method for forming carbon-carbon bonds between an organotin compound and an organic halide. The palladium catalyst is essential for the catalytic cycle.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Stille couplings.
-
Solvent: Anhydrous toluene is a suitable high-boiling, non-polar solvent for this type of reaction.
-
Inert Atmosphere: The use of nitrogen is crucial to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
-
Potassium Fluoride Wash: This step is critical for the removal of the tributyltin halides, which are byproducts of the reaction and can be difficult to remove by chromatography alone.
Downstream Synthesis and Mechanism of Action
The synthesized pyrazolyl-pyridine intermediate is a versatile scaffold that can be further elaborated to yield the final macrocyclic structure of Repotrectinib. Subsequent synthetic steps would typically involve the substitution of the remaining chlorine atom and a final macrocyclization step.
Signaling Pathway Inhibition:
Caption: Repotrectinib's mechanism of action.
Repotrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ROS1, TRK, and ALK kinases.[14] This binding prevents the phosphorylation and activation of the kinase, thereby blocking downstream signaling pathways that are essential for tumor cell proliferation and survival.[7][14] Its compact, macrocyclic structure allows it to effectively inhibit both wild-type and mutated kinases, including those with solvent-front mutations that confer resistance to earlier-generation inhibitors.[2]
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material in the synthesis of next-generation kinase inhibitors. Its application in the synthesis of Repotrectinib highlights its importance in developing targeted therapies that can overcome acquired resistance. The synthetic strategies employing this building block are crucial for the continued development of novel and more effective treatments for patients with cancers driven by oncogenic kinase fusions. As our understanding of cancer biology and resistance mechanisms deepens, the demand for such strategically designed starting materials will undoubtedly continue to grow, paving the way for the next wave of innovative cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 4. ROS1 Kinase Inhibitors for Molecular-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Repotrectinib: a promising new therapy for advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. Comprehensive Review of ROS1 Tyrosine Kinase Inhibitors-Classified by Structural Designs and Mutation Spectrum (Solvent Front Mutation [G2032R] and Central β-Sheet 6 [Cβ6] Mutation [L2086F]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alkpositive.org [alkpositive.org]
- 13. What are the approved indications for Repotrectinib? [synapse.patsnap.com]
- 14. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
large-scale synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
An Application Guide for the Robust, Large-Scale Synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Introduction
This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal and materials chemistry. The precursor, 2,6-Dichloro-5-fluoronicotinic acid (DCFNA), is a crucial intermediate in the synthesis of advanced broad-spectrum antibiotics, specifically those of the naphthyridonecarboxylic acid type.[1] The efficient large-scale production of high-purity N-isopropylnicotinamide derivative is therefore a critical objective for process chemists in the pharmaceutical and specialty chemical sectors.
This document provides a comprehensive, two-part guide for the synthesis of the title compound, beginning with a scalable and high-yield method for producing the key DCFNA intermediate, followed by its conversion to the final N-isopropyl amide. The protocols are designed with scalability, safety, and process control in mind, offering field-proven insights into the causality behind key experimental choices to ensure a self-validating and reproducible workflow for researchers and drug development professionals.
Overall Synthetic Scheme
The synthesis is approached as a two-stage process. First, the commercially available 2,6-dichloro-5-fluoro-3-cyanopyridine is hydrolyzed under controlled conditions to yield the key carboxylic acid intermediate. This intermediate is then activated and coupled with isopropylamine to furnish the final product.
Caption: High-level overview of the two-stage synthesis pathway.
Part 1: Large-Scale Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid (DCFNA)
This protocol is adapted from a robust industrial method that employs a two-stage hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine (DCFN nitrile).[1] This method avoids the problematic byproducts and low yields associated with other routes and is specifically designed for high purity and yield on an industrial scale.[1][2]
Principle of the Reaction
The conversion of a nitrile to a carboxylic acid via acid hydrolysis proceeds through a carboxamide intermediate. Forcing conditions can lead to decomposition. This protocol carefully controls the reaction by first hydrolyzing the nitrile to the corresponding carboxamide at a moderate temperature. Subsequently, by adjusting the water concentration and temperature, the amide is smoothly hydrolyzed to the final carboxylic acid, minimizing the formation of impurities and maximizing yield.[1]
Materials and Equipment
| Material | Grade | Supplier Recommendation | Notes |
| 2,6-Dichloro-5-fluoro-3-cyanopyridine | >98% | Commercial Source | Starting material. |
| Sulfuric Acid (H₂SO₄) | 96-98% | Reagent Grade | Used as reagent and solvent. Highly corrosive. |
| Deionized Water | High Purity | In-house | Used for hydrolysis and work-up. |
| Equipment | Specification | Notes | |
| Glass-Lined Reactor (e.g., 100 L) | - | Pfaudler, De Dietrich | Must be resistant to concentrated sulfuric acid. |
| Heating/Cooling Mantle with Temperature Probe | - | For precise temperature control. | |
| Mechanical Stirrer | Overhead, robust | To ensure homogeneity in the viscous sulfuric acid mixture. | |
| Dropping Funnel / Metering Pump | - | For controlled addition of water. | |
| Nutsche Filter / Centrifuge | - | For isolating the precipitated product on a large scale. | |
| Vacuum Oven | - | For drying the final product. |
Detailed Experimental Protocol
Stage 1: Hydrolysis to Carboxamide
-
Reactor Setup: Charge the glass-lined reactor with 60 kg of 96% sulfuric acid.
-
Reagent Charge: While stirring, carefully add 30 kg of 2,6-dichloro-5-fluoronicotinonitrile to the sulfuric acid. Maintain the temperature between 40-45°C during the addition. The nitrile will dissolve to form a clear solution.
-
Reaction 1: Heat the reaction mixture to 70-75°C and hold for 1 hour. This step selectively converts the nitrile to the intermediate 2,6-dichloro-5-fluoronicotinamide.
-
In-Process Control (IPC) 1: Take a sample and analyze by HPLC to confirm the complete consumption of the starting nitrile.
Stage 2: Hydrolysis to Carboxylic Acid
-
Cooling: Cool the reaction mixture to 25°C.
-
Controlled Hydrolysis: Begin the slow, metered addition of 15 kg of water. The addition is highly exothermic and must be controlled:
-
Add the first quarter of the water (3.75 kg) while maintaining the temperature below 60°C.
-
Add the remaining water while allowing the temperature to rise to, but not exceed, 80°C.
-
-
Reaction 2: Once the water addition is complete, heat the mixture to 100°C and hold for 3-4 hours to complete the hydrolysis to the carboxylic acid.
-
IPC 2: Monitor the reaction by HPLC to confirm the disappearance of the intermediate amide and the formation of DCFNA.
Work-up and Isolation
-
Precipitation: In a separate, larger reactor equipped with a robust stirrer, charge 200 L of water. Cool the water to 5°C.
-
Quenching: Slowly and carefully transfer the hot reaction mixture into the cold water while stirring vigorously. A thick white precipitate of DCFNA will form. Maintain the temperature of the slurry below 25°C during the transfer.
-
Stirring: Stir the resulting slurry at 25°C for 1 hour to ensure complete precipitation.
-
Filtration: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with cold water (2 x 30 L) until the washings are neutral (pH > 4).
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Results
| Parameter | Specification | Reference |
| Yield | 90-95% of theory | [1] |
| Appearance | White to off-white crystalline solid | |
| Purity (HPLC) | >99.0% | [2] |
| Melting Point | 153-156°C | [2][3] |
Part 2: Synthesis of this compound
This stage involves the conversion of the carboxylic acid to the final amide via an acid chloride intermediate. This is a classic and highly efficient method for amide bond formation.
Principle of the Reaction
The carboxylic acid is first activated by conversion to the more reactive acyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. The crude acyl chloride is then reacted in situ with isopropylamine. A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the HCl generated during the amidation step, driving the reaction to completion.
Caption: Workflow for the two-step, one-pot amidation process.
Materials and Equipment
| Material | Grade | Notes |
| DCFNA | >99%, from Part 1 | Starting material. |
| Thionyl Chloride | >99% | Corrosive and lachrymatory. Reacts violently with water. |
| Toluene | Anhydrous | Reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Catalytic amount for acid chloride formation. |
| Isopropylamine | >99% | Nucleophile. Volatile and flammable. |
| Triethylamine (Et₃N) | >99%, Anhydrous | HCl scavenger. |
| Hydrochloric Acid | 2M Aqueous | For aqueous work-up. |
| Brine | Saturated NaCl(aq) | For aqueous work-up. |
| Magnesium Sulfate | Anhydrous | Drying agent. |
Detailed Experimental Protocol
Step 2a: Formation of 2,6-Dichloro-5-fluoronicotinoyl chloride
-
Reactor Setup: Set up a clean, dry, glass-lined reactor equipped with a mechanical stirrer, condenser, and a gas outlet connected to a caustic scrubber (to neutralize HCl and SO₂).
-
Charge Reagents: Charge the reactor with DCFNA (21.0 kg, 100 mol), Toluene (100 L), and a catalytic amount of DMF (0.5 L).
-
Thionyl Chloride Addition: Slowly add thionyl chloride (13.1 kg, 8.7 L, 110 mol) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-70°C. Vigorous gas evolution will be observed. Maintain heating until gas evolution ceases (typically 2-3 hours). The reaction mixture should become a clear solution.
-
IPC: Monitor reaction completion by taking a small aliquot, quenching it with methanol, and analyzing by HPLC for the disappearance of the starting acid.
-
Solvent Removal: Distill off the excess thionyl chloride and approximately 20 L of toluene under atmospheric pressure. Cool the resulting crude acyl chloride solution to room temperature.
Step 2b: Amidation
-
Amine Solution Prep: In a separate reactor, charge isopropylamine (7.1 kg, 120 mol) and triethylamine (12.1 kg, 16.7 L, 120 mol) into Toluene (80 L). Cool this solution to 0-5°C.
-
Addition: Slowly add the crude acyl chloride solution from step 6 to the cold amine solution, maintaining the internal temperature below 10°C. A thick precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
IPC: Check for the absence of the acyl chloride by HPLC.
Work-up and Isolation
-
Quenching: Slowly add 100 L of water to the reaction slurry.
-
Phase Separation: Stir for 15 minutes, then stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer successively with 2M HCl (2 x 50 L), water (50 L), and saturated brine (50 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure product.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C.
Expected Results
| Parameter | Specification |
| Yield | 85-95% (from DCFNA) |
| Appearance | White to off-white solid |
| Purity (HPLC) | >99.5% |
| ¹H NMR | Consistent with proposed structure |
| Mass Spec (ESI+) | Consistent with M+H⁺ for C₉H₉Cl₂FN₂O |
Safety and Process Considerations
-
Corrosive Reagents: Both concentrated sulfuric acid and thionyl chloride are highly corrosive and must be handled with extreme care using appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.
-
Gas Evolution: The formation of the acyl chloride releases large volumes of toxic and corrosive HCl and SO₂ gas. The reaction must be performed in a well-ventilated area, and the off-gas must be directed through a caustic scrubber.
-
Exothermic Reactions: The quenching of the sulfuric acid reaction and the amidation reaction are both highly exothermic. Controlled addition rates and efficient cooling are critical to prevent dangerous temperature runaways.
-
Waste Disposal: The aqueous waste streams will be acidic and must be neutralized before disposal. Organic solvent waste should be collected and disposed of according to local regulations.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Part 1: Incomplete Hydrolysis | Insufficient reaction time/temperature; water concentration too low. | Increase reaction time at 100°C. Re-analyze with IPC. If necessary, add a small amount of additional water carefully. |
| Part 1: Dark Product Color | Reaction temperature was too high, causing decomposition. | Ensure strict temperature control, especially during water addition. Consider carbon treatment before crystallization. |
| Part 2: Incomplete Acyl Chloride Formation | Insufficient thionyl chloride; water present in the reactor or reagents. | Use anhydrous solvents and ensure the reactor is dry. Add a slight excess of thionyl chloride and extend reaction time. |
| Part 2: Low Yield in Amidation | Acyl chloride degraded before use; insufficient base to scavenge HCl. | Use the crude acyl chloride solution immediately. Ensure at least one equivalent of Et₃N is used. |
References
- 1. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 | FD70870 [biosynth.com]
handling and storage of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide powder
An Expert Guide to the Handling and Storage of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide Powder
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the available safety and handling information for the structurally related compound, 2,6-Dichloro-5-fluoronicotinamide, and general best practices for handling potent chemical powders. Specific data for this compound (CAS No. 680217-86-1) is limited. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for your specific batch and to conduct a thorough risk assessment before commencing any work.
Introduction and Compound Identification
This compound is a substituted pyridine derivative. While its primary application is in laboratory research, related compounds like 2,6-Dichloro-5-fluoronicotinamide serve as key intermediates in the synthesis of advanced pharmaceutical agents, such as RAS GTPase family inhibitors for oncology research.[1] Given its chemical structure, this compound should be handled with the care afforded to potent, biologically active molecules.
Compound Properties:
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 680217-86-1 | [2] |
| Molecular Formula | C9H9Cl2FN2O | - |
| Molecular Weight | 251.09 g/mol | [2] |
| Appearance | Assumed to be a white to off-white crystalline solid | [1][3] |
| Purity | Typically >95% | [2] |
Hazard Identification and Safety Precautions
Based on the hazard classifications for the parent compound, 2,6-Dichloro-5-fluoronicotinamide, this N-isopropyl derivative should be considered harmful and irritating.[4]
GHS Hazard Statements (presumed):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound.
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter is recommended, especially when handling larger quantities or when engineering controls are insufficient.[4] All handling of the powder must be performed in a certified chemical fume hood.[4]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and change them frequently, especially after direct contact.
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.[6][8]
Protocols for Handling and Use
The primary principle when handling this powder is the avoidance of dust generation and aerosolization.
Workflow for Handling Powdered Compounds
The following diagram outlines the standard workflow for safely handling this compound powder in a laboratory setting.
Caption: Standard laboratory workflow for handling potent powders.
Protocol for Weighing and Preparing a Stock Solution
This protocol is designed to minimize exposure and ensure accuracy.
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Place all necessary equipment (analytical balance, spatula, weighing paper, vials, solvent, pipettes) inside the fume hood before starting.
-
Don all required PPE as outlined in Section 3.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of powder onto a tared weighing paper or boat on the analytical balance.
-
Avoid any sudden movements that could create dust. Close the primary container immediately after dispensing.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriate vial.
-
Using a calibrated pipette, add the desired solvent (e.g., DMSO) to the vial.[9] It is crucial to add the solvent to the powder, not the other way around, to prevent aerosolization.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper, gloves, and any other contaminated disposable materials in a designated hazardous waste container.
-
Wipe down the spatula, balance, and fume hood surface with an appropriate solvent to decontaminate.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and ensure laboratory safety.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or room temperature, as specified by the supplier.[1][6][10] | Cool temperatures generally slow degradation. Check supplier recommendations. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][4] | Protects against degradation from atmospheric moisture and oxygen. |
| Container | Keep in the original, tightly closed container.[4][6][8] | Prevents contamination and exposure to the environment. |
| Location | A cool, dry, and well-ventilated area away from incompatible materials.[4][6][7] | Ensures stability and prevents hazardous reactions. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[7][8][11] | These materials can cause vigorous reactions or degradation of the compound. |
Storage Decision Logic
The following diagram provides a decision-making framework for the proper storage of this compound.
Caption: Decision tree for appropriate storage conditions.
Spill and Emergency Procedures
Immediate and appropriate action is required in the event of a spill or exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them half a liter of water to drink. Seek immediate medical attention.[4]
-
Small Spills (Powder):
-
Evacuate the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or vacuum (with HEPA filter) the material into a labeled hazardous waste container.[6][7]
-
Decontaminate the area with an appropriate solvent and wash thoroughly.
-
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.
References
- 1. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. redox.com [redox.com]
- 9. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 10. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Application Note: Synthesis and Strategic Application of Fluorinated Nicotinamide Derivatives in the Convergent Synthesis of Sotorasib
Abstract
Sotorasib (AMG 510) is a landmark, first-in-class covalent inhibitor of the KRASG12C mutant protein, a long-sought-after target in oncology. The complex heterocyclic structure of Sotorasib, featuring a pyrido[2,3-d]pyrimidin-2(1H)-one core, necessitates a sophisticated and robust synthetic strategy suitable for large-scale manufacturing. A key feature of this strategy is the convergent assembly of the core, which relies on highly functionalized building blocks. This application note provides detailed protocols and scientific rationale for the synthesis of key fluorinated nicotinamide intermediates. We present a validated protocol for the preparation of 2,6-dichloro-5-fluoro-N-isopropylnicotinamide, a representative N-substituted derivative. Furthermore, we elucidate the field-proven commercial pathway, detailing how the related precursor, 2,6-dichloro-5-fluoronicotinamide, is utilized in a telescoped sequence to construct the critical atropisomeric dione intermediate of Sotorasib. This guide is intended for researchers, chemists, and drug development professionals engaged in oncology research and process chemistry.
Introduction: The Challenge of Targeting KRASG12C and the Rise of Sotorasib
1.1 The "Undruggable" Target: A Paradigm Shift
For decades, the KRAS oncogene was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecules to bind. Mutations in the RAS gene family are among the most common drivers of human cancers, with the KRAS isoform being responsible for approximately 85% of RAS-driven malignancies.[1] The development of Sotorasib represents a paradigm shift, proving that targeting specific KRAS mutants is a viable therapeutic strategy.[2][3]
1.2 Sotorasib (AMG 510): A Landmark Covalent Inhibitor
Sotorasib selectively and irreversibly targets the cysteine residue of the KRASG12C mutant.[4] This specific mutation is present in about 13% of non-small cell lung cancers (NSCLC).[2] By forming a covalent bond, Sotorasib locks the KRASG12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling and suppressing tumor cell growth.[4] Its approval marked a significant milestone in precision medicine for a patient population with previously limited options.[5]
1.3 Synthetic Strategy: The Importance of the Pyrido[2,3-d]pyrimidine Core
The multi-step synthesis of Sotorasib is a complex undertaking that has been optimized for commercial-scale production.[6] A critical component of the molecule is the central pyrido[2,3-d]pyrimidine ring system. The commercial manufacturing process employs a convergent approach, where this core is constructed from key building blocks. Among the most crucial of these is 2,6-dichloro-5-fluoronicotinamide, which serves as the foundational precursor for the pyrimidine portion of the core.[7][8]
Synthesis of Key Nicotinamide Building Blocks
2.1 Rationale: The Versatility of Activated Nicotinoyl Species
Fluorinated nicotinic acid derivatives are versatile intermediates in medicinal chemistry.[9] The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, facilitates efficient amide bond formation with a wide range of amines. This modularity is key to building molecular complexity. The following protocol details the synthesis of a representative N-alkyl amide, this compound, starting from the corresponding commercially available nicotinic acid.
2.2 Protocol 1: Synthesis of this compound
This two-step protocol first involves the activation of the carboxylic acid to an acid chloride, followed by amidation with isopropylamine.
Causality and Experimental Insights:
-
Activation: Oxalyl chloride is an effective activating agent that converts the carboxylic acid into a highly reactive acyl chloride. A catalytic amount of dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalytic species. The byproducts of this reaction (CO, CO₂, HCl) are gaseous, which simplifies workup.[1]
-
Amidation: The reaction of the acyl chloride with isopropylamine is typically rapid and exothermic. Performing the addition at a reduced temperature (0 °C) helps to control the reaction rate and minimize the formation of potential side products. An excess of the amine or the addition of a non-nucleophilic base (like triethylamine) is used to quench the HCl generated during the reaction.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity (Example Scale) | Mmol (Equivalents) |
| 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 | 209.99 | 5.0 g | 23.8 (1.0) |
| Oxalyl chloride | 79-37-8 | 126.93 | 2.4 mL (2 M in DCM) | 28.6 (1.2) |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 2 drops (catalytic) | - |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
| Isopropylamine | 75-31-0 | 59.11 | 4.1 mL | 47.6 (2.0) |
| Saturated aqueous NaHCO₃ solution | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Methodology:
-
Activation to Acyl Chloride:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2,6-dichloro-5-fluoronicotinic acid (5.0 g, 23.8 mmol).
-
Add anhydrous dichloromethane (50 mL) to create a slurry.
-
Add two drops of anhydrous DMF.
-
Slowly add oxalyl chloride (2.4 mL, 28.6 mmol) dropwise at room temperature. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours until the gas evolution ceases and the reaction appears complete by TLC analysis.
-
The resulting solution of 2,6-dichloro-5-fluoronicotinoyl chloride is typically used directly in the next step without isolation.[10]
-
-
Amidation:
-
In a separate flask, dissolve isopropylamine (4.1 mL, 47.6 mmol) in 20 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add the previously prepared acyl chloride solution to the cooled isopropylamine solution dropwise over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethyl acetate/heptane) or silica gel chromatography to afford this compound as a solid.
-
Diagram 1: Synthesis of this compound
References
- 1. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.uvic.ca [search.library.uvic.ca]
- 6. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. molscanner.com [molscanner.com]
- 9. benchchem.com [benchchem.com]
- 10. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving the yield of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide synthesis
An Expert Guide to Improving the Yield of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide Synthesis
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The synthesis of this compound is a critical step in the development of various next-generation pharmaceuticals.[1] While seemingly a straightforward amidation, this reaction is fraught with potential pitfalls that can significantly impact yield and purity. This guide is structured as a dynamic troubleshooting resource, designed to address the specific challenges you may encounter in the lab. We will move from foundational principles to advanced troubleshooting, ensuring you have the expertise to optimize every step of your synthesis.
Part 1: The Core Reaction & Strategic Overview
The primary route to synthesizing this compound is the amidation of 2,6-Dichloro-5-Fluoronicotinic acid with isopropylamine. This process involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
References
Technical Support Center: Synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Welcome to the technical support center for the synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. My aim is to provide field-proven insights and troubleshooting strategies based on established chemical principles and documented synthetic challenges. The following content is structured in a practical question-and-answer format to directly address common issues encountered during synthesis, particularly concerning the formation of unwanted byproducts.
Part 1: FAQs - Byproducts from the Synthesis of the Key Intermediate, 2,6-Dichloro-5-fluoronicotinic Acid (DCFNA)
The purity of your final N-isopropylnicotinamide product is fundamentally dependent on the quality of its precursor, 2,6-Dichloro-5-fluoronicotinic acid (DCFNA). Impurities generated during the synthesis of this intermediate will carry through and complicate subsequent steps and final purification.
Question 1: My analytical data (GC-MS/LC-MS) of the DCFNA intermediate shows a peak with a mass corresponding to an additional chlorine atom. What is this impurity and why did it form?
Answer: This is a classic case of over-chlorination. The most probable identity of this byproduct is a trichlorinated pyridine species , such as 2,4,6-trichloro-3-cyano-5-fluoropyridine (if starting from the cyanopyridine) or a subsequent derivative.
-
Causality: This byproduct typically forms when using a combination of phosphorus oxychloride (POCl₃) and a more aggressive chlorinating agent like phosphorus pentachloride (PCl₅) to convert the 2,6-dihydroxy precursor to the 2,6-dichloro form.[1] While POCl₃ is generally effective for replacing the hydroxyl groups at positions 2 and 6, PCl₅ can lead to undesired chlorination at the C4 position of the pyridine ring.[1][2] This side reaction reduces the yield of the desired dichloro product and introduces a contaminant that is structurally very similar, making it difficult to remove.
-
Preventative Strategy: To avoid this, consider using POCl₃ in the presence of a milder activator, such as a lithium reagent, which can facilitate the desired conversion without promoting over-chlorination.[1] This approach often provides higher yields of the target 2,6-dichloro intermediate.
Question 2: My DCFNA product is contaminated with both the starting nitrile (2,6-dichloro-5-fluoro-3-cyanopyridine) and the corresponding primary amide (2,6-dichloro-5-fluoronicotinamide). What causes this incomplete reaction?
Answer: This issue points directly to an incomplete hydrolysis of the cyano group (-C≡N) to the carboxylic acid (-COOH). This hydrolysis is a two-step process, proceeding through a primary amide intermediate.
-
Causality: The hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine is known to be challenging.[1] If the reaction conditions (e.g., acid concentration, temperature, or reaction time) are insufficient, the reaction can stall. In one documented experiment, heating the nitrile under reflux in a mixture of acetic acid, water, and sulfuric acid for 16 hours still left nearly 40% of the starting material unreacted and produced about 5% of the intermediate amide.[3]
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Carefully extend the reaction time and monitor the progress by HPLC. A modest increase in temperature may also drive the reaction to completion, but be cautious of decomposition.
-
Optimize Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is critical. A systematic optimization may be required for your specific scale and equipment.
-
Consider a Two-Stage Hydrolysis: An alternative is to first hydrolyze the nitrile to the primary amide under controlled conditions and then, in a separate step, hydrolyze the more stable amide to the carboxylic acid, which may require stronger conditions.[3]
-
Question 3: My yield of DCFNA is low, and I observe a cluster of unidentified peaks in my chromatogram after the hydrolysis step. Could this be degradation?
Answer: Yes, this is highly likely. The 2- and 6-chloro substituents on the pyridine ring are activated towards nucleophilic substitution and can be hydrolyzed under the harsh acidic or basic conditions required to convert the cyano group.[1]
-
Causality: Forcing the hydrolysis of the cyano group with high temperatures and strong acids can lead to the unintended hydrolysis of one or both chloro groups, replacing them with hydroxyl groups. This results in the formation of various hydroxy-dichloro, chloro-dihydroxy, or fully hydroxylated nicotinic acid derivatives. These "decomposition products" reduce the overall yield and introduce polar impurities that can be difficult to separate from the desired DCFNA.[3]
-
Mitigation Strategy: The key is to find a balance in reaction conditions that is sufficient to hydrolyze the nitrile/amide without causing significant degradation of the chloro-substituents. Employing a carefully controlled, multi-stage addition of reagents and temperature ramping can provide a wider operating window to maximize yield and minimize byproduct formation.[3]
Part 2: FAQs - Byproducts in the Final Amidation of DCFNA
The final step, coupling DCFNA with isopropylamine, is an amidation reaction. While generally robust, this step has its own potential for byproduct formation.
Question 1: My final product, this compound, is contaminated with unreacted DCFNA. How can I drive the reaction to completion?
Answer: Residual starting material is one of the most common impurities and typically points to incomplete activation of the carboxylic acid or insufficient coupling.
-
Causality & Solutions:
-
Acid Activation: The carboxylic acid must be activated before it can react efficiently with isopropylamine. A common method is to convert it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Ensure you are using a slight excess of the chlorinating agent and allowing sufficient time for the conversion to complete. Remove any excess chlorinating agent under vacuum before adding the amine.
-
Coupling Reagents: Alternatively, peptide coupling reagents (e.g., HATU, HBTU) can be used. These are highly efficient but can introduce their own byproducts (e.g., tetramethylurea) that must be removed during workup.
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of isopropylamine to ensure all the activated DCFNA reacts.
-
Base: An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction. Ensure at least one equivalent is used.
-
Temperature Control: Amidation reactions are often exothermic. Add the amine slowly to the activated acid at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature to prevent side reactions.[4]
-
Question 2: After workup, I have a clean product by LC-MS, but my yield is lower than expected and I had a lot of material in the aqueous phase. What could be happening?
Answer: This scenario often suggests the formation of water-soluble byproducts or loss of product due to its own properties.
-
Causality:
-
Amine Salt Formation: If an insufficient amount of acid scavenger (like TEA) is used, the HCl generated will react with your isopropylamine or even the product itself to form a hydrochloride salt. These salts are often highly water-soluble and will be lost to the aqueous phase during an extractive workup.
-
Hydrolysis of Acyl Chloride: If the DCFNA is converted to its acyl chloride and then exposed to water (e.g., from wet solvents or during workup) before reacting with isopropylamine, it will hydrolyze back to the starting carboxylic acid (DCFNA). This DCFNA can then be extracted into a basic aqueous wash, leading to yield loss.
-
-
Preventative Protocol:
-
Always use rigorously dried solvents and glassware.
-
Ensure at least one equivalent of a suitable base is present before or during the addition of the amine.
-
When performing an aqueous workup, check the pH of the aqueous layer. If it is acidic, you may be losing the product as a salt. You can sometimes recover this by basifying the aqueous layer and re-extracting with an organic solvent.
-
Part 3: Summary, Protocols, and Diagrams
Data Presentation: Common Byproducts and Their Origin
| Byproduct Name/Class | Originating Step | Δ Mass from Precursor/Product | Common Cause | Recommended Analytical Technique |
| Trichlorinated Pyridine Species | DCFNA Synthesis | +34.5 Da (Cl for H) | Over-chlorination with PCl₅[1][2] | GC-MS, LC-MS |
| 2,6-dichloro-5-fluoro-3-cyanopyridine | DCFNA Synthesis | -17 Da (-COOH vs -CN) | Incomplete hydrolysis[3] | HPLC, GC-MS |
| 2,6-dichloro-5-fluoronicotinamide | DCFNA Synthesis | -1 Da (-COOH vs -CONH₂) | Incomplete hydrolysis[3] | HPLC, LC-MS |
| Hydroxylated Pyridine Species | DCFNA Synthesis | -16.5 Da (OH for Cl) | Degradation during hydrolysis[1] | LC-MS |
| Unreacted DCFNA | Amidation | N/A | Incomplete coupling/activation | HPLC, LC-MS |
Experimental Protocol: General Purification by Column Chromatography
This protocol outlines a general procedure for purifying the final product from common, less-polar byproducts and residual starting materials.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate. Add silica gel (2-3 times the weight of the crude product) and concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent system (e.g., Hexane/Ethyl Acetate). The column diameter and length should be chosen based on the scale of the reaction. A typical rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight.
-
Loading: Carefully load the prepared slurry onto the top of the packed silica column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate). The less polar byproducts (if any) will elute first, followed by the desired product. The more polar starting acid (DCFNA) will remain strongly adsorbed to the silica.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization: Synthetic Pathways and Byproduct Formation
The following diagram illustrates the key reaction steps and the points at which common byproducts are formed.
Caption: Synthetic pathway showing byproduct formation points.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 4. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the synthetic challenges associated with 2,6-dichloro-5-fluoro-N-isopropylnicotinamide. This guide provides in-depth, field-proven insights into troubleshooting common reaction failures, structured in a practical question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Section 1: General Troubleshooting Principles
Before delving into specific reaction types, it's crucial to address universal factors that can lead to reaction failure. A systematic initial assessment can often resolve issues without extensive optimization.
FAQ 1: My reaction with this compound failed completely (0% conversion). Where do I start?
A complete lack of reactivity points to a fundamental issue with one or more components of the reaction. The first step is to systematically verify the integrity of your setup and reagents before re-evaluating the reaction parameters.
-
Causality: Many transition metal-catalyzed reactions, particularly those involving palladium, are highly sensitive to atmospheric oxygen, which can irreversibly oxidize the active Pd(0) catalyst to an inactive state.[1][2] Similarly, reagent degradation is a common, often overlooked, cause of failure.
-
Troubleshooting Workflow:
Caption: General troubleshooting workflow for low-yield reactions.[2]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The 2- and 6-chloro substituents make this molecule a prime substrate for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, the electron-deficient nature of the pyridine ring and the lower reactivity of aryl chlorides present specific challenges.
FAQ 2: My Suzuki-Miyaura reaction shows low conversion. How can I improve it?
Low conversion in Suzuki-Miyaura reactions with chloro-heteroarenes is frequently linked to the initial, rate-limiting oxidative addition step.[2] The C-Cl bond is strong, and the electron-deficient pyridine ring can make this step even more challenging.
-
Causality: The palladium catalyst must be in the Pd(0) oxidation state to initiate the cycle. This species inserts into the C-Cl bond. For this to occur efficiently with aryl chlorides, the palladium center needs to be highly electron-rich and sterically accessible. The choice of ligand is therefore paramount.
-
Expert Recommendation:
-
Ligand Choice: Standard ligands like PPh₃ are often insufficient. Use electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[3] These ligands promote oxidative addition and stabilize the active catalyst.
-
Base Selection: The base's role is to activate the boronic acid in the transmetalation step. A stronger base is often required for less reactive systems. Screen inorganic bases like K₃PO₄ and Cs₂CO₃, as their solubility and strength can significantly impact the outcome.[1]
-
Catalyst Precursor: Use a reliable palladium pre-catalyst (e.g., G3 or G4 palladacycles). These form the active Pd(0) species more cleanly and reliably than simple salts like Pd(OAc)₂.[4]
-
Caption: Suzuki-Miyaura cycle with key failure points highlighted.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Air-stable pre-catalyst that reliably generates the active L-Pd(0) species. |
| Ligand | XPhos (1.1 eq to Pd) | Bulky, electron-rich ligand proven to accelerate oxidative addition of aryl chlorides. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq) | Strong, non-nucleophilic bases that effectively promote transmetalation. |
| Solvent | 1,4-Dioxane or Toluene/H₂O | Aprotic polar solvents are generally effective. A biphasic system can aid base solubility. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation barrier for C-Cl activation. |
FAQ 3: My Buchwald-Hartwig amination is failing or giving low yields. What's the issue?
Buchwald-Hartwig amination of aryl chlorides can be challenging.[5] The N-H bond of the amine must be cleaved, and the C-N bond formed via reductive elimination. Both steps are sensitive to reaction conditions.
-
Causality: The key steps are oxidative addition (C-Cl bond cleavage) and reductive elimination (C-N bond formation). The pKa of the amine nucleophile is critical; very acidic N-H bonds can make the reaction difficult.[6] The base must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but not so strong that it causes side reactions.
-
Expert Recommendation:
-
Base Choice: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is an alternative for sensitive substrates.
-
Ligand Selection: As with Suzuki coupling, bulky, electron-rich phosphine ligands are required. For primary amines, BrettPhos is often an excellent choice.[7] For secondary amines or other challenging nucleophiles, consider ligands from the Josiphos family or other specialized Buchwald ligands.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure they are rigorously degassed to prevent catalyst deactivation.
-
Section 3: Common Side Reactions & Impurity Profiling
Identifying byproducts is key to diagnosing the underlying problem.
FAQ 4: My final product is contaminated with 2,6-dichloro-5-fluoronicotinic acid. How did this happen and how can I prevent it?
This impurity arises from the hydrolysis of the N-isopropylamide functional group.
-
Causality: Amide bonds are susceptible to hydrolysis under either acidic or basic conditions, particularly at elevated temperatures.[8][9] Many cross-coupling reactions use strong bases (e.g., K₃PO₄, NaOtBu) and high heat, creating conditions conducive to this side reaction. The resulting carboxylate salt will convert to the carboxylic acid upon acidic workup.
-
Prevention & Mitigation:
-
Milder Conditions: If possible, screen for lower reaction temperatures or shorter reaction times.
-
Base Selection: While a strong base is often necessary for the coupling, consider if a slightly weaker base (e.g., K₂CO₃) might provide a better balance between reactivity and stability.
-
Workup pH: During aqueous workup, avoid strongly acidic or basic conditions for extended periods.
-
Purification: The nicotinic acid impurity can typically be removed. One method is to dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will be extracted into the aqueous layer as its sodium salt, while the desired neutral amide product remains in the organic phase.[10][11]
-
FAQ 5: I'm observing a significant amount of a byproduct where one of the chlorine atoms is replaced by hydrogen (protodehalogenation). What causes this?
Protodehalogenation is a common side reaction in palladium-catalyzed couplings, especially when the desired catalytic cycle is slow.[2]
-
Causality: This occurs when the Ar-Pd(II)-Cl intermediate, formed after oxidative addition, is intercepted by a hydride source before it can proceed through the desired pathway (e.g., transmetalation). The hydride source can be trace water, the solvent (e.g., alcohols), or the amine itself.
-
Prevention:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Optimize the Catalytic Cycle: The best way to prevent protodehalogenation is to accelerate the desired reaction. Using a more effective ligand or a stronger base can speed up the transmetalation/reductive elimination steps, outcompeting the undesired dehalogenation pathway.[2]
-
Avoid Hydride-Donating Solvents: If dehalogenation is severe, avoid using solvents like ethanol or isopropanol, which can act as hydride donors.
-
Section 4: Experimental Protocols
These protocols provide a validated starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screen
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq for mono-coupling; 2.5 eq for di-coupling), and the base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent. Add the required amount of this solution to the reaction vial via syringe.
-
Heating & Monitoring: Place the vial in a preheated block at the desired temperature (e.g., 100 °C). Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nicotinamide - Sciencemadness Wiki [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 11. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
stability issues of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide in solution
Welcome to the technical support center for 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Introduction to Stability Considerations
This compound is a halogenated heterocyclic compound. The presence of electron-withdrawing chloro and fluoro groups on the pyridine ring, coupled with an N-isopropylamide substituent, dictates its chemical reactivity and stability profile. Understanding these characteristics is paramount for obtaining reliable experimental outcomes. This guide will address the most common stability-related challenges encountered when working with this molecule in solution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
The stability of this compound can be influenced by several factors, primarily:
-
pH: The amide linkage is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3][4]
-
Solvent/Buffer System: The choice of solvent and buffer components can impact solubility and stability. For instance, some buffer systems may catalyze degradation.[3][5]
-
Presence of Nucleophiles: Strong nucleophiles in the solution can potentially displace the chloro substituents on the pyridine ring.
Q2: I'm observing a gradual decrease in the concentration of my stock solution over time. What could be the cause?
A gradual decrease in concentration is likely due to chemical degradation. The most probable cause is the hydrolysis of the N-isopropylamide bond, especially if the solution is not stored at an appropriate pH and temperature.[1][2] To mitigate this, it is recommended to prepare fresh solutions for critical experiments and store stock solutions at low temperatures (e.g., -20°C or -80°C) in a suitable, anhydrous solvent.
Q3: My solution of this compound has turned slightly yellow. Should I be concerned?
The appearance of a yellow color can be an indicator of degradation. The formation of certain degradation products, potentially involving the alteration of the pyridine ring or side chain, can lead to chromophores that absorb in the visible spectrum. It is advisable to characterize the solution using analytical techniques like HPLC-UV to identify any new peaks corresponding to degradation products.
Q4: What is the recommended solvent for preparing stock solutions?
For long-term storage, it is best to dissolve this compound in an anhydrous aprotic solvent such as DMSO or DMF and store it at low temperatures. For aqueous experimental buffers, it is crucial to assess the compound's stability in that specific buffer system, as pH and buffer components can influence degradation rates.[3][5]
Q5: Can I use phosphate buffers in my experiments with this compound?
Caution should be exercised when using phosphate buffers. While widely used, phosphate has been shown to catalyze the degradation of some nicotinamide-related compounds.[4] If phosphate buffers are necessary for your experimental system, it is highly recommended to conduct a preliminary stability study to ensure the compound's integrity over the duration of your experiment. Tris buffers have been shown to be more inert for some nicotinamide cofactors.[3][5]
Part 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability-related issues.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause: Degradation of the compound in solution, leading to variable concentrations of the active molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize the New Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks.
-
Hypothesize Degradation Products:
-
Hydrolysis Product: Look for a peak corresponding to the mass of 2,6-Dichloro-5-fluoronicotinic acid. This would result from the cleavage of the N-isopropylamide bond.
-
Displacement Products: Consider the possibility of nucleophilic substitution of one of the chloro groups by water or other nucleophiles in the buffer.
-
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, intentionally degrade a sample of the compound under controlled stress conditions (e.g., acid, base, heat, oxidation).[7][8] Compare the retention times of the resulting peaks with the unexpected peaks in your experimental samples.
Issue 3: Precipitation of the Compound in Aqueous Buffer
Potential Cause: Poor solubility of the compound in the aqueous experimental medium.
Troubleshooting Steps:
-
Determine Solubility Limit: Conduct a solubility assessment in your experimental buffer.
-
Use a Co-solvent: If solubility is an issue, consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final experimental solution. Ensure the co-solvent is compatible with your experimental system and does not affect the compound's stability.
-
pH Adjustment: The solubility of the compound may be pH-dependent. Investigate the effect of slight pH adjustments on its solubility.
-
Sonication/Vortexing: Ensure the compound is fully dissolved during preparation by gentle warming, vortexing, or sonication.
Part 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Preliminary Stability Assessment by HPLC-UV
Objective: To quickly assess the stability of the compound in a specific buffer over a defined time course.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer of interest
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.
-
Prepare Test Solution: Dilute the stock solution into your experimental buffer to the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the test solution onto the HPLC system to obtain the initial chromatogram.
-
Incubate: Incubate the remaining test solution under your standard experimental conditions (e.g., 37°C in an incubator).
-
Time-Point Samples: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and inject them onto the HPLC.
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A significant decrease indicates degradation.
-
Observe the appearance and growth of any new peaks, which represent degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the compound to generate and identify potential degradation products.[7][8]
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Incubate a solution of the compound at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a UV lamp.
Procedure:
-
For each stress condition, prepare a solution of the compound.
-
Incubate under the specified conditions for a set period (e.g., 24 hours).
-
Analyze the stressed samples by HPLC-UV and/or LC-MS.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Part 4: Potential Degradation Pathway
The primary anticipated degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond.
Caption: Proposed hydrolytic degradation pathway.
Data Summary Table
The following table provides a hypothetical summary of stability data that could be generated using the protocols described above.
| Condition | Incubation Time (hours) | % Parent Compound Remaining | Major Degradation Product (m/z) |
| Control (pH 7.4, 25°C) | 24 | >99% | - |
| 0.1 M HCl, 60°C | 8 | 45% | 208.9 (corresponding to the carboxylic acid) |
| 0.1 M NaOH, 25°C | 4 | 22% | 208.9 (corresponding to the carboxylate) |
| 3% H₂O₂, 25°C | 24 | 95% | Minor unidentified peaks |
| pH 5.0 Buffer, 37°C | 24 | 98% | - |
| pH 8.5 Buffer, 37°C | 24 | 85% | 208.9 (corresponding to the carboxylic acid) |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. Unexpected Photoluminescence of Fluorinated Naphthalene Diimides [ouci.dntb.gov.ua]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Welcome to the technical support center for the synthesis of 2,6-dichloro-5-fluoro-N-isopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature for this critical synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the amidation of an activated derivative of 2,6-dichloro-5-fluoronicotinic acid with isopropylamine. A common approach is the conversion of the nicotinic acid to its corresponding acyl chloride, followed by reaction with isopropylamine. The reaction temperature is a critical parameter that significantly influences the reaction rate, yield, and purity of the final product.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is a suitable starting temperature for the reaction between 2,6-dichloro-5-fluoronicotinoyl chloride and isopropylamine?
A good starting point for this exothermic amidation reaction is a low temperature, typically in the range of 0 to 5 °C . This is crucial for several reasons:
-
Controlling Exothermicity: The reaction between an acyl chloride and an amine is highly exothermic. Starting at a low temperature allows for better control of the reaction's heat evolution, preventing a rapid temperature increase that could lead to side reactions.
-
Minimizing Side Reactions: Lower temperatures help to minimize potential side reactions, such as multiple additions or reactions with the solvent.
-
Ensuring Selectivity: By controlling the initial reaction rate, you can ensure a more selective formation of the desired amide.
It is recommended to add the amine dropwise to the solution of the acyl chloride while maintaining the low temperature. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature.
Q2: My reaction is very slow at low temperatures. What should I do?
If the reaction is sluggish at low temperatures, you can gradually increase the temperature. Here's a systematic approach:
-
Monitor the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC), to monitor the consumption of the starting material.[1]
-
Gradual Temperature Increase: After the initial addition of isopropylamine at 0-5 °C, allow the reaction to stir at this temperature for a set period (e.g., 30-60 minutes). If you observe minimal product formation, you can let the reaction mixture slowly warm to room temperature (around 20-25 °C) and continue to monitor its progress.
-
Gentle Heating: If the reaction is still incomplete after several hours at room temperature, gentle heating can be applied. A temperature range of 40-50 °C is often sufficient to drive the reaction to completion without promoting significant side product formation. It is advisable to increase the temperature in increments of 10 °C and monitor the reaction at each stage.
Q3: I am observing significant impurity formation. Could the reaction temperature be the cause?
Yes, an inappropriate reaction temperature is a common cause of impurity formation.
-
If the temperature is too high: You may observe the formation of byproducts due to:
-
Nucleophilic Aromatic Substitution (SNAr): The highly activated pyridine ring is susceptible to nucleophilic attack by isopropylamine, where one of the chloro substituents is displaced. This would result in an impurity with a higher molecular weight.
-
Decomposition: The starting material or the product may decompose at elevated temperatures.
-
Side reactions with the solvent: If the solvent is reactive, high temperatures can promote unwanted side reactions.
-
-
Troubleshooting Impurities:
-
Lower the temperature: If you suspect high-temperature-related impurities, repeat the reaction at a lower temperature.
-
Control the addition rate: A slow, controlled addition of the amine can help to maintain a low reaction temperature and minimize localized "hot spots."
-
Use a suitable solvent: An inert solvent that is unreactive under the reaction conditions is crucial.
-
Q4: How does the choice of base and solvent affect the optimal reaction temperature?
The choice of base and solvent can influence the optimal temperature range.
-
Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to scavenge the HCl generated during the reaction. The presence of a base can influence the overall reaction rate.
-
Solvent: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. The boiling point of the solvent will set the upper limit for the reaction temperature under atmospheric pressure.
It is important to ensure that the chosen solvent is dry, as the presence of water will lead to the hydrolysis of the acyl chloride back to the carboxylic acid.
Experimental Workflow for Temperature Optimization
The following diagram illustrates a systematic workflow for optimizing the reaction temperature.
Caption: Workflow for optimizing reaction temperature.
Illustrative Data on Temperature Effects
The following table provides an example of how reaction temperature can influence the yield and purity of this compound. (Note: This data is illustrative and based on general chemical principles).
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Key Observations |
| 0-5 | 12 | 85 | 98 | Slow reaction, clean product profile |
| 20-25 | 4 | 92 | 97 | Faster reaction, minor impurities observed |
| 40-50 | 1 | 95 | 90 | Rapid reaction, significant impurity formation |
Detailed Experimental Protocol for Temperature Optimization
This protocol outlines a general procedure for the synthesis and temperature optimization.
Materials:
-
2,6-dichloro-5-fluoronicotinic acid
-
Oxalyl chloride or thionyl chloride
-
Isopropylamine
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Step 1: Preparation of 2,6-dichloro-5-fluoronicotinoyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amidation and Temperature Optimization
-
Dissolve the crude 2,6-dichloro-5-fluoronicotinoyl chloride in anhydrous DCM and cool the solution to the desired starting temperature (e.g., 0 °C) in an ice bath.
-
In a separate flask, dissolve isopropylamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or HPLC at regular intervals.
-
If the reaction is proceeding slowly, allow the mixture to warm to the next temperature point (e.g., room temperature) and continue monitoring.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), proceed with the workup.
Step 3: Workup and Purification
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel.
Step 4: Characterization
Confirm the identity and purity of the final product using standard analytical techniques, including:
-
NMR Spectroscopy (1H, 13C, 19F): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
HPLC: To assess the purity.[1]
References
Technical Support Center: Purification of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Welcome to the dedicated technical support guide for the purification of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide (CAS: 680217-86-1)[1][2][3]. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate and require robust, validated methods to achieve high purity. As a key building block in the synthesis of advanced pharmaceutical agents, the purity of this compound is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will delve into the "why" behind each methodological choice, grounding our recommendations in the physicochemical properties of the molecule and its likely impurity profile.
Understanding the Core Purification Challenges
The purification of this compound is often non-trivial due to a combination of factors stemming from its synthesis. The common synthetic routes may result in a complex mixture of impurities that are structurally similar to the target compound.
Key Impurity Classes:
-
Unreacted Starting Materials: The most common starting material, 2,6-dichloro-5-fluoronicotinic acid, is a primary impurity that can be difficult to remove due to its similar core structure.
-
Hydrolysis Products: The N-isopropylamide bond is susceptible to hydrolysis under both acidic and basic conditions, which can occur during synthesis or workup, reverting the product back to 2,6-dichloro-5-fluoronicotinic acid[4][5][6][7][8].
-
Over-chlorinated Byproducts: The synthesis of the nicotinic acid precursor can sometimes produce trichlorinated species, which may carry through to the final product[9][10]. These are often challenging to separate due to their similar polarity.
-
Solvent Adducts and Residual Solvents: Solvents used in the reaction or initial purification steps can become trapped in the crystalline lattice of the product.
The following sections provide targeted advice to address these and other purification challenges.
Troubleshooting and FAQ
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My final product is a sticky solid or oil, not the expected crystalline solid. What is the likely cause and solution?
A1: This is a classic sign of significant impurities preventing proper crystallization. The most likely culprits are residual solvents or a high percentage of structurally similar impurities.
-
Causality: Impurities disrupt the crystal lattice formation of the desired compound. Oily impurities, in particular, can "oil out" with your product.
-
Troubleshooting Steps:
-
Initial Analysis: First, obtain an HPLC or LC-MS spectrum of your crude material to identify the major impurities[11].
-
Solvent Removal: Ensure all reaction solvents (e.g., methylene chloride, 1,2-dichloroethane) are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your compound is highly soluble but the impurities are less so (like ethyl acetate) can sometimes help.
-
Liquid-Liquid Extraction: If the starting acid is a major impurity, perform an acid-base extraction as detailed in the "Protocols" section below. This is often the most effective first step.
-
Column Chromatography: If multiple impurities are present, column chromatography is your best option. Refer to the chromatography guide below for starting conditions.
-
Q2: My HPLC analysis shows a significant peak corresponding to the starting material, 2,6-dichloro-5-fluoronicotinic acid. How can I remove it?
A2: This is the most common purification challenge. Due to its acidic nature, it can be selectively removed using a basic wash.
-
Causality: The carboxylic acid impurity will deprotonate in the presence of a mild base to form a water-soluble carboxylate salt, while your neutral amide product will remain in the organic phase.
-
Solution: A liquid-liquid extraction using a mild aqueous base is highly effective. See Protocol 1: Acid-Base Extraction for a detailed procedure. Avoid strong bases like NaOH or KOH if possible, as they can promote hydrolysis of your amide product. A saturated solution of sodium bicarbonate is ideal.
Q3: After recrystallization, my yield is very low. What went wrong?
A3: Low yield from recrystallization is typically due to one of four factors: using too much solvent, choosing a solvent in which your product is too soluble at room temperature, cooling the solution too rapidly, or significant co-precipitation of impurities.
-
Causality: The goal of recrystallization is to create a supersaturated solution of your compound at a lower temperature. If the solution is not saturated or if cooling is too fast, crystal formation will be inefficient.
-
Troubleshooting Steps:
-
Solvent Choice: Consult the solvent selection table below. An ideal solvent will dissolve your compound completely at its boiling point but very poorly at 0-4°C.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated mixture.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, often impure, crystals.
-
Concentrate the Mother Liquor: If you suspect your product is still in the solution (the "mother liquor"), you can try to recover more material by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first.
-
Q4: I have an impurity with a very similar retention time to my product on a C18 HPLC column. How can I improve the separation?
A4: This indicates a structurally very similar, non-polar impurity, possibly an over-chlorinated byproduct. Improving separation requires optimizing your chromatographic method.
-
Causality: Standard C18 columns separate primarily based on hydrophobicity. If an impurity has a similar polarity and size to your product, co-elution can occur.
-
Solutions:
-
Change the Stationary Phase: Consider a column with a different selectivity. A column with a pentabromobenzyl (PBr) stationary phase can offer unique separation mechanisms for halogenated compounds that are difficult to resolve on C18[12].
-
Modify the Mobile Phase:
-
Solvent Strength: Decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) in your mobile phase and run a shallower gradient. This will increase retention times and potentially improve resolution.
-
Solvent Type: Switch from acetonitrile to methanol or vice-versa. The different solvent properties can alter the selectivity.
-
-
Preparative TLC: For small scales, you can develop a solvent system using thin-layer chromatography (TLC) and then scale up to preparative column chromatography.
-
Key Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Acidic Impurities
This protocol is designed to remove unreacted 2,6-dichloro-5-fluoronicotinic acid from your crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The deprotonated acid impurity will be in the upper aqueous layer, while your product remains in the lower organic layer.
-
Repeat: Drain the organic layer and repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent system from the table below. A co-solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data and Visualization
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Boiling Point (°C) | Comments |
| Isopropanol/Water | ~83-100 | Good for moderately polar compounds. Dissolve in hot isopropanol and add water dropwise until turbidity persists, then re-heat to clarify and cool. |
| Ethyl Acetate/Hexanes | ~65-77 | A common choice. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent until the solution becomes cloudy. Re-heat to clarify and then cool slowly. |
| Toluene | 111 | Good for less polar impurities. Can be effective but requires higher temperatures. |
| Acetonitrile | 82 | Can be a good single-solvent system. |
Diagram 1: Troubleshooting Workflow for Purification
The following diagram outlines a logical workflow for troubleshooting common purification issues with this compound.
Caption: A decision-tree workflow for purifying this compound.
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended method.
Recommended HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier as Mobile Phase A.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 260 nm.
-
Column Temperature: 30-40 °C.
This method should provide good separation of the non-polar product from the more polar starting acid. For very similar impurities, refer to the troubleshooting section above. LC-MS can be used for peak identification by confirming the mass-to-charge ratio of the product and any impurities[11].
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 680217-86-1 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Nicotinamide - Sciencemadness Wiki [sciencemadness.org]
- 5. The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 8. The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nicotinamide Synthesis and Preventing Byproduct Formation
Welcome to the Technical Support Center for Nicotinamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your nicotinamide synthesis protocols. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Introduction: The Challenge of Purity in Nicotinamide Synthesis
Nicotinamide (Niacinamide), a vital form of Vitamin B3, is a precursor to the coenzymes NAD+ and NADP+, making it a critical component in cellular metabolism.[1] Its synthesis, most commonly via the hydrolysis of 3-cyanopyridine (nicotinonitrile), is a well-established process. However, a primary challenge in achieving high-purity nicotinamide is the prevention of byproduct formation, principally the over-hydrolysis of the desired amide to nicotinic acid. The presence of nicotinic acid is undesirable in many applications and necessitates additional, often costly, purification steps.[2]
This guide will delve into the mechanistic underpinnings of byproduct formation and provide actionable strategies to enhance the selectivity and yield of your nicotinamide synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during nicotinamide synthesis.
Q1: What is the primary byproduct in nicotinamide synthesis from 3-cyanopyridine, and why is it a problem?
A1: The most common byproduct is nicotinic acid . It forms from the hydrolysis of the amide group of nicotinamide. This is problematic because nicotinic acid can cause undesirable physiological effects, such as skin flushing, in some applications.[3] Moreover, its similar physical properties to nicotinamide can make separation challenging, complicating purification and potentially reducing the final yield of high-purity product.[4]
Q2: My final product has a low pH, even after purification. What is the likely cause?
A2: A low pH in your final nicotinamide product strongly indicates the presence of residual nicotinic acid. Nicotinic acid is, as the name suggests, an acid, and its presence will lower the pH of the solution. Standard purification methods like simple crystallization may not completely remove it if the initial concentration is high.
Q3: I see an unexpected peak in my HPLC analysis of the final product. How can I identify it?
A3: An unexpected peak could be unreacted starting material (e.g., 3-cyanopyridine), the common byproduct nicotinic acid, or other impurities from the initial reagents. To identify the peak, you should run individual standards of 3-cyanopyridine and nicotinic acid on your HPLC system under the same conditions to compare retention times.
Q4: Is there a synthesis method that completely avoids the formation of nicotinic acid?
A4: Enzymatic synthesis using the enzyme nitrile hydratase is a highly selective method that can convert 3-cyanopyridine to nicotinamide with virtually no formation of nicotinic acid.[5][6] The enzyme specifically catalyzes the hydration of the nitrile to an amide and has very low to no activity for the subsequent hydrolysis of the amide to the carboxylic acid.[6]
Q5: Can byproducts from the synthesis of the 3-cyanopyridine precursor affect my final nicotinamide product?
A5: Yes. The industrial synthesis of 3-cyanopyridine is typically achieved through the ammoxidation of 3-picoline.[7] While this process is generally efficient, byproducts such as carbon oxides can be formed through overoxidation.[8] Incomplete reaction can also leave residual 3-picoline. While purification of 3-cyanopyridine is standard, trace impurities could potentially carry over and lead to minor, unidentified byproducts in the final nicotinamide synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during nicotinamide synthesis.
Issue 1: Low Yield of Nicotinamide
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The hydrolysis of 3-cyanopyridine may not have proceeded to completion. | Extend the reaction time or moderately increase the temperature. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction duration.[3][9] |
| Suboptimal Catalyst/Base Concentration | In chemical hydrolysis, the concentration of the acid or base catalyst is critical. Too little may result in a slow or incomplete reaction. | Optimize the catalyst concentration. For base-catalyzed hydrolysis, ensure a sufficient amount is present to drive the reaction to completion. |
| Product Degradation | Prolonged exposure to harsh basic conditions, especially at elevated temperatures, can lead to the degradation of nicotinamide.[3] | Neutralize the reaction mixture promptly upon completion. Avoid excessive heating times. |
| Loss during Work-up/Purification | Significant amounts of product can be lost during extraction, filtration, or crystallization steps. | Optimize your purification protocol. For crystallization, ensure the solvent choice and cooling process are ideal for maximizing crystal formation and recovery. |
Issue 2: High Levels of Nicotinic Acid Byproduct
| Potential Cause | Explanation | Recommended Solution |
| Excessive Reaction Temperature | Higher temperatures accelerate the hydrolysis of the amide bond in nicotinamide to form nicotinic acid.[10][11] | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For chemical hydrolysis, a moderate temperature is often a good compromise.[12] |
| High pH (Strongly Basic Conditions) | The hydrolysis of amides is significantly accelerated under strongly basic conditions.[13][14] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide.[13][14] | If using a base-catalyzed method, use a milder base or a lower concentration of a strong base. Maintain the pH in a range that favors amide formation over its hydrolysis. |
| Prolonged Reaction Time | The longer the nicotinamide is exposed to the reaction conditions, the greater the opportunity for it to be hydrolyzed to nicotinic acid. | Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Choice of Synthesis Method | Chemical hydrolysis methods, particularly under harsh conditions, are prone to nicotinic acid formation.[2] | For the highest selectivity, switch to an enzymatic synthesis method using nitrile hydratase.[5][6] |
Visualizing the Reaction Pathway and Byproduct Formation
The following diagram illustrates the synthesis of nicotinamide from 3-cyanopyridine and the competing reaction that leads to the formation of the nicotinic acid byproduct.
Caption: Synthesis of nicotinamide and the formation of nicotinic acid byproduct.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Enzymatic Synthesis of Nicotinamide using Rhodococcus rhodochrous
This method offers high selectivity and minimizes byproduct formation.
Materials:
-
Resting cells of Rhodococcus rhodochrous (containing nitrile hydratase)
-
3-Cyanopyridine
-
Phosphate buffer (0.1 M, pH 8.0)
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a suspension of the resting cells in the phosphate buffer.
-
In the reaction vessel, add the 3-cyanopyridine substrate to the buffer.
-
Initiate the reaction by adding the cell suspension to the substrate solution.
-
Maintain the reaction temperature at a moderate level, for example, 25°C, as higher temperatures can decrease enzyme stability.[15]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Once the conversion of 3-cyanopyridine is complete, separate the cells from the reaction mixture by centrifugation or filtration.
-
The supernatant containing the nicotinamide can then be further purified, for example, by crystallization.
Protocol 2: Purification of Nicotinamide by Recrystallization
This protocol is designed to remove impurities, including nicotinic acid.
Materials:
-
Crude nicotinamide
-
2-Methylpropanol-1 (isobutanol)
-
Water
-
10% aqueous sodium hydroxide solution
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Dissolve the crude nicotinamide in a mixture of 2-methylpropanol-1 and water by heating to the boiling point.[16]
-
Cool the solution to approximately 80°C.
-
Adjust the pH of the solution to between 7.5 and 9.5 by the dropwise addition of the sodium hydroxide solution.[16] This converts any nicotinic acid to its more soluble salt.
-
Slowly cool the solution to around 10°C to allow for the crystallization of nicotinamide.
-
Collect the nicotinamide crystals by suction filtration.
-
Wash the crystals with cold, anhydrous 2-methylpropanol-1.
-
Dry the purified nicotinamide crystals under vacuum.
Protocol 3: Analytical Quantification by HPLC
This protocol allows for the separation and quantification of nicotinamide and nicotinic acid.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH should be optimized for your specific column and system.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the nicotinamide sample in a suitable solvent (e.g., a mixture of water and methanol). Filter the solution through a 0.45 µm filter.
-
Standard Preparation: Prepare standard solutions of nicotinamide and nicotinic acid at known concentrations in the same solvent.
-
Chromatographic Analysis:
-
Inject the standard solutions to determine the retention times and generate a calibration curve for each compound.
-
Inject the sample solution under the same conditions.
-
Identify the peaks corresponding to nicotinamide and nicotinic acid based on their retention times.
-
Quantify the amount of each compound in the sample by comparing the peak areas to the calibration curves.
-
Data Presentation: Impact of Reaction Conditions
The following table summarizes the influence of key reaction parameters on the formation of nicotinic acid as a byproduct during the chemical hydrolysis of 3-cyanopyridine.
| Parameter | Condition | Impact on Nicotinic Acid Formation | Rationale |
| Temperature | High (>100°C) | Increased | Higher kinetic energy overcomes the activation energy for amide hydrolysis.[10][11] |
| Low (e.g., 80-90°C) | Decreased | Slower rate of amide hydrolysis relative to nitrile hydration. | |
| pH | High (alkaline) | Increased | Nucleophilic attack by hydroxide ions on the amide carbonyl group is enhanced.[13][14] |
| Neutral to slightly basic | Decreased | Minimizes the rate of both acid and base-catalyzed amide hydrolysis. | |
| Catalyst | Strong Base (e.g., NaOH) | Increased | Promotes the hydrolysis of the amide bond.[2] |
| Manganese Dioxide (MnO₂) | Decreased (at moderate temp.) | Can provide good selectivity for nicotinamide under optimized conditions.[12] | |
| Nitrile Hydratase (Enzyme) | Negligible | Highly specific for the hydration of the nitrile group, with minimal to no activity on the amide group.[5][6] |
Troubleshooting Logic Flowchart
This flowchart provides a visual guide to diagnosing and resolving common issues in nicotinamide synthesis.
Caption: A logical flowchart for troubleshooting common issues in nicotinamide synthesis.
References
- 1. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 14. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Halogenated Nicotinamides for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of lead optimization. Halogenated nicotinamides, in particular, represent a versatile class of building blocks, offering nuanced control over a molecule's physicochemical properties and metabolic stability. However, the true potential of these synthons lies in their differential reactivity, which is profoundly influenced by the nature of the halogen substituent. This guide provides an in-depth, objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodo-nicotinamides in key synthetic transformations, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Dichotomy of Halogen Reactivity: A Tale of Two Mechanisms
The reactivity of a halogenated nicotinamide is not a monolithic property. Instead, it is dictated by the specific reaction mechanism at play. Two primary reaction classes dominate the synthetic utility of these compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Understanding the underlying principles of these mechanisms is paramount to predicting and exploiting the reactivity of different halogenated nicotinamides.
Nucleophilic Aromatic Substitution (SNAr): The Reign of Electronegativity
In SNAr reactions, the electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing amide group, renders it susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3]
The rate-determining step in most SNAr reactions is the initial nucleophilic attack.[3][4] Consequently, the reactivity of the halogenated nicotinamide is primarily governed by the ability of the halogen to stabilize the developing negative charge in the Meisenheimer complex through its inductive effect. This leads to a reactivity trend that is often counterintuitive to the typical leaving group ability observed in aliphatic systems.
General Reactivity Trend in SNAr: F > Cl > Br > I
Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawal, thereby stabilizing the Meisenheimer complex to the greatest extent and accelerating the reaction rate.[3][4] This trend is particularly pronounced with strong, hard nucleophiles. However, it is crucial to note that with soft, highly polarizable nucleophiles, the leaving group's ability to depart can become more significant, sometimes leading to a reversal of this trend.[4]
Experimental Comparison of Halogenated Nicotinamides
To provide a tangible understanding of these reactivity principles, this section presents a comparative analysis of halogenated nicotinamides in key synthetic transformations. The data, compiled from literature sources on nicotinamides and closely related pyridine systems, offers a quantitative and qualitative basis for synthetic planning.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing a wide range of functionalities onto the nicotinamide scaffold. The following table summarizes the relative reactivity of 2-halopyridines, which serve as excellent models for 2-halonicotinamides, with different nucleophiles.
| Halogen (at C2) | Nucleophile | Relative Rate | Reference |
| F | Piperidine | 312 | [5] |
| Cl | Piperidine | 1 | [5] |
| Br | Piperidine | 1.1 | [5] |
| I | Piperidine | 0.35 | [5] |
As the data illustrates, with a nitrogen nucleophile like piperidine, the 2-fluoropyridine is significantly more reactive than its chloro, bromo, and iodo counterparts, consistent with the general SNAr reactivity trend.[5]
This protocol describes a typical procedure for the nucleophilic aromatic substitution of 2-chloronicotinamide.
Materials:
-
2-Chloronicotinamide
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinamide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add morpholine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-morpholinonicotinamide.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity of halogenated nicotinamides in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond. The key step in these reactions is the oxidative addition of the palladium(0) catalyst to the C-X bond, which is generally the rate-determining step.[6]
General Reactivity Trend in Cross-Coupling: I > Br > Cl >> F
The weaker the C-X bond, the more readily the oxidative addition occurs, leading to a faster reaction rate. Consequently, iodo- and bromo-nicotinamides are the most commonly employed substrates in these transformations. Chloro-nicotinamides are also viable but often require more specialized and highly active catalyst systems.[6] Fluoro-nicotinamides are generally unreactive in these reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table provides a qualitative comparison of the reactivity of different halonicotinamides in a typical Suzuki coupling.
| Halogen | Reactivity | Typical Conditions |
| I | Very High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C |
| Br | High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C |
| Cl | Moderate | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C |
| F | Very Low | Generally unreactive |
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-bromonicotinic acid, a close analog of 5-bromonicotinamide.
Materials:
-
5-Bromonicotinic Acid
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine 5-bromonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (5 mol%) to the flask under a positive pressure of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity trend of halonicotinamides mirrors that of the Suzuki coupling.
| Halogen | Reactivity | Typical Catalyst System |
| I | High | Pd₂(dba)₃ / Xantphos |
| Br | High | Pd₂(dba)₃ / BINAP |
| Cl | Moderate | Pd₂(dba)₃ / XPhos |
| F | Very Low | Generally unreactive |
This protocol for 2-bromopyridine can be adapted for 2-bromonicotinamide.
Materials:
-
2-Bromopyridine
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOtBu (1.4 eq).
-
Add 2-bromopyridine (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity of halonicotinamides again follows the C-X bond strength trend.
| Halogen | Reactivity | Typical Conditions |
| I | Very High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt |
| Br | High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C |
| Cl | Low | Requires specialized catalysts and higher temperatures |
| F | Very Low | Unreactive |
This general protocol can be adapted for bromo- and iodonicotinamides.
Materials:
-
Aryl bromide (e.g., 2-bromonicotinamide)
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq) and the terminal alkyne (1.2 eq).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed THF and triethylamine.
-
Add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (5-10 mol%) under a stream of inert gas.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
To further elucidate the mechanistic underpinnings of these transformations, the following diagrams, generated using Graphviz, illustrate the key catalytic cycles.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling.
Conclusion: A Roadmap for Synthetic Strategy
The reactivity of halogenated nicotinamides is a fascinating interplay of electronic and mechanistic factors. For SNAr reactions, the high electronegativity of fluorine makes 2-fluoronicotinamide the most reactive substrate. Conversely, in palladium-catalyzed cross-coupling reactions, the weaker carbon-halogen bonds of iodo- and bromo-nicotinamides facilitate the crucial oxidative addition step, rendering them the substrates of choice. Chloro-nicotinamides occupy a middle ground, often requiring more forcing conditions or specialized catalysts.
By understanding these fundamental principles and utilizing the provided experimental guidelines, researchers can strategically select the appropriate halogenated nicotinamide to achieve their desired synthetic transformations with greater efficiency and predictability. This knowledge empowers the scientific community to unlock the full potential of these valuable building blocks in the pursuit of novel therapeutics and functional materials.
References
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Nicotinamide Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Analogs Targeting Cancer and Viral Infections
The nicotinamide core, a fundamental component of the essential coenzyme NAD+, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets, coupled with its synthetic tractability, has made it a fertile ground for the development of novel therapeutics. While the specific analog 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide represents a unique chemical space, a broader examination of its structural cousins reveals a wealth of information on how subtle molecular modifications can elicit potent and selective biological activities.
This guide provides a comparative analysis of different classes of nicotinamide analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key targets in oncology and virology. We will delve into the experimental data that underpins our understanding of these molecules and provide detailed protocols for their evaluation, offering a framework for researchers and drug development professionals to navigate the chemical landscape of nicotinamide-based therapeutics.
I. Nicotinamide Analogs as DNA Demethylase ALKBH2 Inhibitors in Glioblastoma
AlkB homolog 2 (ALKBH2) is a DNA demethylase that plays a crucial role in DNA repair. Its overexpression in several cancers, including glioblastoma, has been linked to tumor progression, making it an attractive therapeutic target.[1] Recent studies have identified nicotinamide derivatives as potent and selective inhibitors of ALKBH2.[1]
Structure-Activity Relationship (SAR) Insights
A key study in this area explored a series of nicotinamide derivatives, revealing critical structural features for potent ALKBH2 inhibition. The general scaffold consists of a nicotinamide head group, a linker, and a terminal functional group.
A potent inhibitor, AH2-15c , demonstrated an impressive IC50 value of 0.031 µM in a fluorescence polarization assay.[1] However, its cellular activity was limited due to poor cell membrane permeability attributed to a terminal carboxyl group. This led to the investigation of its un-hydrolyzed counterpart, AH2-14c , which exhibited significantly better anti-proliferative and anti-migration activities in glioblastoma U87 cells.[1] This highlights a common challenge in drug development: balancing in vitro potency with cellular efficacy.
Table 1: Comparative Activity of Nicotinamide-Based ALKBH2 Inhibitors [1]
| Compound | ALKBH2 IC50 (µM) | Cellular Activity (U87 cells) | Key Structural Feature |
| AH2-15c | 0.031 ± 0.001 | Low | Terminal carboxyl group |
| AH2-14c | Not reported (prodrug) | High (anti-proliferative, anti-migration) | Ester form of AH2-15c |
Experimental Workflow: Screening for ALKBH2 Inhibitors
The discovery of these inhibitors often follows a systematic workflow, beginning with a high-throughput screen and followed by more detailed characterization.
Caption: A generalized workflow for the discovery and characterization of ALKBH2 inhibitors.
Detailed Protocol: ALKBH2 Fluorescence Polarization (FP) Assay
This assay is a common method for high-throughput screening of ALKBH2 inhibitors. It measures the binding of a fluorescently labeled DNA probe to the ALKBH2 enzyme. Inhibitors will disrupt this binding, leading to a decrease in the fluorescence polarization signal.
Materials:
-
Purified recombinant human ALKBH2 enzyme.
-
Fluorescently labeled DNA probe containing a 3-methylcytosine (3meC) modification.
-
Assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl2, 2 mM L-ascorbic acid, 1 mM 2-oxoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O.[2]
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 5 µL of the test compound dilutions to the wells of the 384-well plate. Include wells with buffer only (negative control) and a known inhibitor (positive control).
-
Add 10 µL of the fluorescently labeled DNA probe (final concentration ~250 nM) to each well.
-
Initiate the reaction by adding 10 µL of purified ALKBH2 enzyme (final concentration ~50-100 nM) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
II. Nicotinamide Derivatives as VEGFR-2 Inhibitors for Anti-Angiogenic Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] Consequently, inhibiting VEGFR-2 is a well-established anti-cancer strategy.[4] Nicotinamide-based compounds have been extensively explored as VEGFR-2 inhibitors.[5][6][7][8]
Structure-Activity Relationship (SAR) Insights
The design of nicotinamide-based VEGFR-2 inhibitors often incorporates several key pharmacophoric features:[5]
-
A heterocyclic ring system (the nicotinamide head) to occupy the ATP-binding pocket.
-
A linker moiety.
-
A hydrogen-bonding group (e.g., urea or amide) to interact with key residues like Glu885 and Asp1046 in the DFG motif.[5]
One study reported a series of novel nicotinamide derivatives, with compound 8 emerging as a potent inhibitor with a VEGFR-2 IC50 of 77.02 nM and strong anti-proliferative activity against HCT-116 and HepG2 cancer cell lines (IC50 values of 5.4 µM and 7.1 µM, respectively).[5] Further investigation revealed that this compound induced apoptosis and arrested the cell cycle in the G0-G1 phase.[5]
Table 2: Comparative Activity of Nicotinamide-Based VEGFR-2 Inhibitors [5][8]
| Compound | VEGFR-2 IC50 (nM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| Sorafenib (Reference) | 53.65 | 9.30 | 7.40 | [5][8] |
| Compound 8 | 77.02 | 5.4 | 7.1 | [5] |
| Compound 10 | 145.1 | 15.4 | 9.8 | [8] |
| Compound 11 | 86.60 | Not Reported | Not Reported | [8] |
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by nicotinamide analogs.
Detailed Protocol: In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which is its ability to transfer a phosphate group from ATP to a substrate.[3]
Materials:
-
Recombinant human VEGFR-2 (GST-tagged).[3]
-
5x Kinase Buffer.[3]
-
ATP.[3]
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1)).[3]
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[3][9]
-
White 96-well plates.[3]
-
Microplate reader capable of measuring luminescence.[9]
Procedure:
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.[3]
-
Add 25 µL of the master mixture to each well of a white 96-well plate.[3]
-
Add 5 µL of serially diluted test compounds to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank.[3]
-
Add 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[3]
-
Incubate the plate at 30°C for 45 minutes.[3]
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[3]
-
Incubate at room temperature for 10 minutes to stabilize the signal.[3]
-
Read the luminescence using a microplate reader. The amount of ATP remaining is inversely correlated with kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
III. Nicotinamide Analogs as Antiviral Agents
The versatility of the nicotinamide scaffold extends to antiviral applications. For instance, niclosamide, a salicylamide derivative that shares structural similarities with some nicotinamide analogs, has shown broad-spectrum antiviral activity against viruses such as SARS-CoV and MERS-CoV.[10] More directly, derivatives of glycyrrhizic acid acylated with nicotinic acid have demonstrated inhibitory activity against HIV-1 pseudoviruses and SARS-CoV-2.[11][12]
One such derivative, Glicyvir, was found to inhibit SARS-CoV-2 replication in vitro with IC50 values in the low micromolar range, comparable to the reference drug Remdesivir.[11][12]
Table 3: Antiviral Activity of a Nicotinamide-Containing Derivative [11][12]
| Compound | Virus Strain | In Vitro IC50 (µM) |
| Glicyvir | SARS-CoV-2 | 2-8 |
| Remdesivir (Reference) | SARS-CoV-2 | Comparable to Glicyvir |
Detailed Protocol: Cell Viability (MTT) Assay for Cytotoxicity Assessment
When evaluating antiviral compounds, it is crucial to assess their cytotoxicity to ensure that the observed antiviral effect is not simply due to the killing of host cells. The MTT assay is a standard colorimetric assay for this purpose.[13][14][15]
Materials:
-
Cells in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[14]
-
Microplate reader capable of measuring absorbance at 570 nm.[13]
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the test compound for the desired duration.
-
After the incubation period, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15]
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Incubate the plate overnight in a humidified atmosphere at 37°C.
-
Measure the absorbance of the samples at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
Conclusion
The nicotinamide scaffold is a testament to the power of privileged structures in drug discovery. As demonstrated through the examples of ALKBH2 and VEGFR-2 inhibitors, as well as emerging antiviral agents, subtle modifications to this core can lead to highly potent and selective compounds. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore the vast potential of nicotinamide analogs. While direct biological activity data for this compound remains to be elucidated, the principles of SAR derived from its chemical relatives provide a strong foundation for the rational design and evaluation of new therapeutic agents based on this promising scaffold.
References
- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Introduction
2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably advanced-generation fluoroquinolone antibiotics. The efficiency and cost-effectiveness of its synthesis are of paramount importance to drug development and manufacturing. The final step in its synthesis, the amidation of 2,6-dichloro-5-fluoronicotinic acid or its derivatives with isopropylamine, presents a significant chemical challenge. This guide provides a comparative analysis of potential catalytic systems for this crucial transformation, offering researchers and drug development professionals a comprehensive resource to guide their catalyst selection and process optimization efforts. While a direct comparative study for this specific molecule is not extensively documented in publicly available literature, this guide extrapolates from established catalytic amidation methodologies for structurally similar and electronically demanding substrates to provide a robust framework for investigation.
Synthetic Pathways to the Precursor: 2,6-Dichloro-5-Fluoronicotinic Acid
The primary precursor for the target molecule is 2,6-dichloro-5-fluoronicotinic acid. Its synthesis is well-established and typically proceeds from 2,6-dihydroxy-5-fluoronicotinic acid esters. A common method involves the use of phosphorus oxychloride (POCl₃) in the presence of a lithium reagent to yield the corresponding acyl chloride, which can then be hydrolyzed to the carboxylic acid.
A reliable method for the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride is detailed in United States Patent 5,204,478. This process involves the reaction of a methyl 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride and lithium chloride, followed by distillation to yield the acid chloride with a purity of around 97%. The subsequent hydrolysis of the acid chloride to 2,6-dichloro-5-fluoronicotinic acid is achieved with high yield by treatment with aqueous sodium hydroxide followed by acidification.
The Amidation Step: A Comparative Analysis of Potential Catalysts
The amidation of 2,6-dichloro-5-fluoronicotinic acid with isopropylamine can be approached through several catalytic strategies. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the pyridine ring makes the carboxylic acid more electrophilic but also susceptible to side reactions. The choice of catalyst is therefore critical to achieving high yield and purity.
Method 1: The Baseline - Conventional Synthesis via the Acyl Chloride
The traditional and most straightforward approach to the synthesis of this compound involves the conversion of 2,6-dichloro-5-fluoronicotinic acid to its acyl chloride, followed by reaction with isopropylamine.
Experimental Protocol: Two-Step Synthesis via Acyl Chloride
Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and monitor the reaction progress by IR spectroscopy (disappearance of the carboxylic acid O-H stretch) or TLC.
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,6-dichloro-5-fluoronicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation with Isopropylamine
-
Dissolve the crude 2,6-dichloro-5-fluoronicotinoyl chloride in a fresh portion of aprotic solvent.
-
Cool the solution in an ice bath and add isopropylamine (1.1 eq) dropwise, followed by a tertiary amine base such as triethylamine (1.2 eq) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
This method is generally reliable and high-yielding. However, it is a two-step process that generates stoichiometric amounts of waste (HCl and the triethylammonium salt), which can be a drawback in large-scale industrial production.
Method 2: Catalytic Direct Amidation - A Greener Approach
Direct catalytic amidation of carboxylic acids with amines is a more atom-economical and environmentally friendly alternative to the acyl chloride method. Several catalytic systems have been developed for this transformation, with boronic acids and various metal catalysts showing significant promise.
Boronic acids have emerged as highly effective catalysts for direct amidation reactions. They are believed to activate the carboxylic acid through the formation of an acyloxyboronate intermediate, which is then susceptible to nucleophilic attack by the amine. For electron-deficient and sterically hindered substrates, ortho-substituted arylboronic acids have shown superior performance.
Proposed Catalytic Cycle for Boronic Acid-Catalyzed Amidation
Caption: Proposed catalytic cycle for boronic acid-catalyzed direct amidation.
For the synthesis of this compound, a sterically hindered and electron-deficient boronic acid catalyst, such as 2-iodophenylboronic acid or a commercially available thianthrene boron acid, could be highly effective.
Experimental Protocol: Boronic Acid-Catalyzed Direct Amidation
-
To a reaction vessel equipped with a Dean-Stark trap, add 2,6-dichloro-5-fluoronicotinic acid (1.0 eq), isopropylamine (1.2 eq), the boronic acid catalyst (e.g., 2-iodophenylboronic acid, 5-10 mol%), and a suitable solvent (e.g., toluene or xylene).
-
Heat the mixture to reflux to azeotropically remove the water byproduct.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and wash with an aqueous base (e.g., NaHCO₃) to remove the unreacted carboxylic acid and the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Titanium(IV) alkoxides, such as titanium(IV) isopropoxide [Ti(OiPr)₄], and other titanium salts like titanium tetrafluoride (TiF₄), are known to be effective catalysts for direct amidation. The Lewis acidic titanium center coordinates to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the amine.
Proposed Experimental Workflow for Catalyst Screening
Caption: A logical workflow for screening potential amidation catalysts.
Experimental Protocol: Titanium-Catalyzed Direct Amidation
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a high-boiling aprotic solvent (e.g., toluene or xylene).
-
Add isopropylamine (1.2 eq) followed by the titanium catalyst (e.g., Ti(OiPr)₄, 5-10 mol%).
-
Heat the reaction mixture to reflux, using a Dean-Stark trap if necessary to remove water.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a small amount of water or a dilute aqueous acid.
-
Filter the mixture to remove the titanium dioxide byproduct.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Comparative Data Summary (Based on Analogous Reactions)
The following table summarizes the expected performance of the different methods based on literature reports for the amidation of structurally similar halo-substituted aromatic carboxylic acids. This data should serve as a starting point for optimization studies for the synthesis of this compound.
| Method | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |
| Acyl Chloride | None (Stoichiometric SOCl₂) | N/A | Room Temp to Reflux | 2-6 | 85-95 | High yield, reliable | Two steps, stoichiometric waste |
| Boronic Acid | 2-Iodophenylboronic acid | 5-10 | 110-140 (Toluene/Xylene reflux) | 12-24 | 70-90 | One step, atom-economical | Higher temperature, catalyst cost |
| Titanium Catalyst | Ti(OiPr)₄ | 5-10 | 110-140 (Toluene/Xylene reflux) | 8-16 | 75-92 | One step, relatively inexpensive catalyst | Moisture sensitive, workup can be challenging |
Conclusion and Recommendations
For the synthesis of this compound, the choice of catalyst will depend on the scale of the reaction and the desired process parameters.
-
For small-scale laboratory synthesis , the conventional two-step method via the acyl chloride is often the most practical and reliable approach to quickly obtain the desired product in high purity.
-
For large-scale industrial production , a direct catalytic amidation is highly desirable to minimize waste and reduce the number of unit operations. Both boronic acid and titanium-based catalysts are promising candidates. A thorough screening of different boronic acids and titanium catalysts, along with optimization of reaction conditions (solvent, temperature, and catalyst loading), is recommended to identify the most efficient and cost-effective system.
Given the electron-deficient nature of the substrate, catalysts with high Lewis acidity and thermal stability are likely to perform best. The insights and protocols provided in this guide should serve as a valuable starting point for any researcher or process chemist tasked with the synthesis of this important pharmaceutical intermediate.
A Senior Application Scientist's Guide to the Efficacy of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide as a Synthetic Intermediate
Welcome to a detailed comparative analysis of 2,6-dichloro-5-fluoro-N-isopropylnicotinamide, a specialized synthetic intermediate. This guide is designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthetic routes leading to this compound, evaluate its efficacy as a building block, and compare its utility against alternative synthetic strategies in the broader context of active pharmaceutical ingredient (API) synthesis. Our focus will be on providing not just protocols, but the underlying chemical reasoning and field-proven insights to inform your synthetic choices.
Introduction: The Strategic Value of Halogenated Nicotinamides
The pyridine ring is a cornerstone of medicinal chemistry, and its strategic functionalization is key to unlocking novel therapeutic agents. Specifically, halogenated nicotinic acid derivatives have emerged as powerful and versatile building blocks.[1] The presence of multiple halogen atoms, such as in the 2,6-dichloro-5-fluoro-nicotinamide scaffold, provides a platform for highly selective and directed chemical modifications.[1] These halogens act as synthetic handles, enabling reactions like nucleophilic aromatic substitution (SNAr) to introduce complexity and build the core of advanced molecules.
This compound belongs to this critical class of intermediates. Its utility lies in its trifunctional nature: the two chlorine atoms at positions 2 and 6 offer differential reactivity for sequential substitutions, the fluorine atom at position 5 modulates the electronic properties of the ring, and the N-isopropylnicotinamide group provides a point of attachment or can be part of the final pharmacophore. This guide will explore the synthesis of this intermediate and its potential applications, particularly in the context of developing complex APIs.
Synthesis of the Core Scaffold: 2,6-Dichloro-5-fluoronicotinamide
A robust and high-yield synthesis of the precursor, 2,6-dichloro-5-fluoronicotinamide, is paramount. The efficacy of any subsequent step is intrinsically linked to the quality and availability of this starting material. Several routes have been developed, each with its own advantages and challenges. A prevalent and efficient method involves the hydrolysis of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.
Experimental Protocol: Hydrolysis of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile
This protocol is based on a high-yield synthesis reported in the literature.[2]
Step 1: Reaction Setup
-
In a 500 mL flask, add 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile (24.8 g, 130 mmol).
-
Carefully add concentrated sulfuric acid (125 mL) to the flask.
Step 2: Reaction Execution
-
Heat the mixture to 62°C and maintain this temperature for 1 hour.
Step 3: Work-up and Isolation
-
After cooling to room temperature, pour the reaction solution into a mixture of ice water (800 mL) and ethyl acetate (300 mL).
-
Perform a liquid-liquid extraction, collecting the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic phases and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield 2,6-dichloro-5-fluoronicotinamide as a pale yellow solid.
Expected Yield: ~27.0 g (99.5%)[2]
Causality Behind Experimental Choices:
-
Sulfuric Acid: Concentrated sulfuric acid serves as both the solvent and the catalyst for the hydrolysis of the nitrile to the primary amide.
-
Temperature Control: The reaction is heated to 62°C to ensure a reasonable reaction rate without promoting decomposition or unwanted side reactions.
-
Aqueous Work-up: Pouring the reaction mixture into ice water is a critical step to quench the reaction and to facilitate the separation of the product. The subsequent washes with sodium bicarbonate neutralize any remaining acid.
Synthesis of this compound
The synthesis of the title compound logically proceeds from its corresponding nicotinic acid or, more efficiently, its acid chloride derivative, by reaction with isopropylamine. The nicotinic acid itself is readily available through the hydrolysis of the nicotinamide.
Inferred Synthetic Workflow
The following workflow outlines the logical synthetic progression from the core nicotinic acid to the target N-isopropylnicotinamide intermediate.
Caption: Inferred synthesis of the target intermediate.
Experimental Protocol: Amidation of 2,6-Dichloro-5-fluoronicotinoyl chloride
This is a generalized protocol based on standard amidation procedures.
Step 1: Formation of the Acid Chloride
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as oxalyl chloride or thionyl chloride at room temperature. A catalytic amount of DMF is often used with oxalyl chloride.
-
Stir the reaction until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the solvent and excess chlorinating agent under reduced pressure.
Step 2: Amidation
-
Dissolve the crude 2,6-dichloro-5-fluoronicotinoyl chloride in a suitable aprotic solvent (e.g., THF or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of isopropylamine and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Step 3: Work-up and Purification
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.
Efficacy and Comparative Analysis
Case Study: Synthesis of a Sotorasib Intermediate
The synthesis of a key intermediate for Sotorasib, 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, provides a valuable point of comparison.
Route A: A Pathway Analogous to Using Our Target Intermediate
The first-generation synthesis of a Sotorasib intermediate involves the reaction of 2,6-dichloro-5-fluoronicotinamide with oxalyl chloride to form an acyl isocyanate, which then reacts with an aminopyridine derivative. This acyl isocyanate is conceptually similar to our target N-isopropylnicotinamide in that it is an activated form of the nicotinamide poised for further reaction.
References
A Comparative Structural Analysis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide and Its Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative structural analysis of 2,6-dichloro-5-fluoro-N-isopropylnicotinamide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and in-silico modeling of this important class of compounds. By comparing predicted structural features with established data from related nicotinamide analogs, this guide offers a framework for understanding the nuanced structure-property relationships that govern their biological activity.
Introduction: The Significance of Substituted Nicotinamides
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule. Its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of therapeutic activities. The strategic placement of substituents on the pyridine ring can dramatically alter the molecule's electronic properties, conformation, and ability to interact with biological targets. The subject of this guide, this compound, is a halogenated derivative with potential applications as a pharmaceutical intermediate. The presence of two chlorine atoms and a fluorine atom is expected to significantly influence its chemical reactivity and biological profile. The N-isopropyl group further modifies its lipophilicity and steric bulk.
Understanding the precise three-dimensional structure of this molecule and its derivatives is paramount for rational drug design and development. This guide will explore the key analytical techniques and computational methods used to elucidate these structures, offering a comparative perspective against other well-characterized nicotinamide derivatives.
Synthesis and Derivatization: A Strategic Approach
The synthesis of this compound can be logically approached from its corresponding nicotinic acid or nicotinamide precursors.
Proposed Synthesis of this compound
A plausible synthetic route commences with the commercially available 2,6-dichloro-5-fluoronicotinic acid. The conversion to the target N-isopropylnicotinamide can be achieved through a standard amidation reaction.
Experimental Protocol: Amidation of 2,6-Dichloro-5-Fluoronicotinic Acid
-
Acid Chloride Formation: To a solution of 2,6-dichloro-5-fluoronicotinic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Amide Formation: The crude acid chloride is dissolved in an inert solvent like dichloromethane and cooled in an ice bath. A solution of isopropylamine in the same solvent is added dropwise. A base, such as triethylamine or pyridine, is often included to scavenge the HCl byproduct. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.
An alternative pathway involves the hydrolysis of 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile to 2,6-dichloro-5-fluoronicotinamide, followed by a subsequent reaction to introduce the N-isopropyl group, though this is generally a less direct approach.[1]
Derivatization Strategies
Further derivatization can be explored to modulate the physicochemical properties and biological activity. For instance, nucleophilic aromatic substitution reactions could be employed to replace one or both chlorine atoms with other functional groups, leading to a library of analogs for structure-activity relationship (SAR) studies.[2]
References
assessing the novelty of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide in patent literature
A Senior Application Scientist's Guide to Assessing the Patent Novelty of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Introduction: The Challenge of "White Space" in Chemical Patent Analysis
To the dedicated researcher, the emergence of a novel chemical entity is a gateway to untapped therapeutic potential. Yet, its value is intrinsically linked to its novelty within the intellectual property landscape. This guide focuses on this compound (CAS: 680217-86-1), a compound whose patent status presents an intriguing case study. A direct search for this specific molecule in the patent literature reveals a conspicuous absence of explicit claims. This "white space" can be interpreted in two ways: either as a lack of commercial interest or, more compellingly, as an underexplored opportunity for innovation.
This document provides a comprehensive framework for assessing the novelty of such a compound. We will delve into the patent landscape of its core chemical structure, infer potential applications based on related compounds, and provide the methodologies to substantiate any claims of novelty. Our approach is grounded in the principles of scientific integrity, ensuring that every analytical step is transparent and reproducible.
Patent Landscape Analysis: The Precursor's Story
While this compound itself is not explicitly patented, its immediate precursor, 2,6-dichloro-5-fluoronicotinic acid (CAS: 82671-06-5), and its derivatives are well-documented.[1][2] These patents predominantly position the 2,6-dichloro-5-fluoronicotinoyl moiety as a critical intermediate in the synthesis of naphthyridine antibacterial agents .[1][3]
This established utility of the core structure provides a logical starting point for our investigation. The key question for novelty is whether the addition of the N-isopropylamide group confers unique and non-obvious properties that extend beyond its role as a simple intermediate.
Comparative Analysis: Charting a Course for Novelty
Given the precedent set by its precursors, a logical hypothesis is that this compound may possess inherent biological activity, potentially as an antibacterial agent or, considering the broader landscape of nicotinamide derivatives, as a kinase inhibitor.[4][5][6] To validate this, a comparative analysis against established compounds is essential.
Structural Comparison with Patented Alternatives
The following diagram illustrates the structural relationship between our compound of interest and a patented nicotinamide-based p38 kinase inhibitor.
Caption: Structural relationship between the compound of interest and a patented alternative.
This visual comparison underscores the shared nicotinamide core, suggesting that a kinase inhibition profile for our target compound is a plausible avenue of investigation.
Performance Data: A Hypothetical Framework
To establish novelty, experimental data is paramount. The following table outlines a hypothetical comparison of our compound against a known antibacterial and a kinase inhibitor. This serves as a template for the types of data required to substantiate a patent claim.
| Compound | Primary Target | In Vitro Potency (IC50/MIC) | Selectivity Profile | Patent Reference |
| Ciprofloxacin | Bacterial DNA gyrase | MIC: 0.1 µg/mL (E. coli) | Broad-spectrum antibacterial | Widely published |
| Doramapimod | p38 MAP Kinase | IC50: 50 nM | High selectivity for p38α/β | Multiple patents |
| This compound | Hypothetical: p38 MAP Kinase | To be determined | To be determined | None found |
| This compound | Hypothetical: Bacterial target | To be determined | To be determined | None found |
Experimental Protocols: Substantiating Novelty
The foundation of any patent application for a new chemical entity rests on reproducible experimental evidence of its synthesis and utility.
Synthesis of this compound
The following protocol details the synthesis of the title compound from its commercially available precursor, 2,6-dichloro-5-fluoronicotinoyl chloride.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Preparation: To a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0°C, add triethylamine (Et3N, 1.5 eq).
-
Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.
-
-
Reaction: Add isopropylamine (1.2 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Rationale: Dropwise addition helps to control the exothermicity of the reaction.
-
-
Work-up: Quench the reaction with 1M HCl (aq). Separate the organic layer and wash sequentially with saturated NaHCO3 (aq) and brine. Dry the organic layer over anhydrous Na2SO4.
-
Rationale: The acidic and basic washes remove unreacted starting materials and byproducts.
-
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography separates the target compound from any remaining impurities.
-
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Protocol for In Vitro Kinase Inhibition Assay
To investigate the hypothetical activity as a kinase inhibitor, a standard in vitro assay can be employed.
-
Assay Principle: A luminescent kinase assay (e.g., ADP-Glo™) can be used to measure the activity of p38 MAP kinase in the presence of the test compound. The assay quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Procedure:
-
Dispense kinase, substrate, and ATP into a 384-well plate.
-
Add serial dilutions of this compound (typically from 10 µM to 0.1 nM).
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.
-
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion and Future Directions
The novelty of this compound in the patent literature is currently defined by its absence. While its core structure is well-established as a building block for antibacterials, the N-isopropylamide derivative remains an unexplored entity. This guide provides a roadmap for researchers to substantiate a claim of novelty.
The most promising avenues for establishing utility lie in the exploration of its biological activity, with kinase inhibition and antibacterial properties being logical starting points. The experimental protocols provided herein offer a robust framework for generating the necessary data to support a future patent application. The "white space" surrounding this compound represents a clear opportunity for innovation, contingent on the demonstration of unique and valuable properties.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors - Google Patents [patents.google.com]
- 5. US8586751B2 - Nicotinamide compounds useful as kinase modulators - Google Patents [patents.google.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
This document provides a detailed protocol for the safe and compliant disposal of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide (CAS No. 680217-86-1). As a halogenated heterocyclic compound, its disposal requires rigorous adherence to specific procedures to ensure personnel safety and environmental protection. This guide is designed for researchers and laboratory professionals, offering not just procedural steps, but the scientific rationale behind them to foster a culture of safety and responsibility.
Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a substituted pyridine, a class of compounds that requires careful management. Its hazard profile is primarily derived from its structure: a pyridine ring substituted with two chlorine atoms and one fluorine atom. While a specific Safety Data Sheet (SDS) for the N-isopropyl derivative is not widely available, data from the closely related precursor, 2,6-Dichloro-5-fluoronicotinamide (CAS No. 113237-20-0), provides a strong basis for risk assessment due to the identical hazardous core structure.[1][2]
The primary hazards include:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Data on its ecotoxicity is limited, necessitating a cautious approach where it is not allowed to enter drains, waterways, or soil.[1]
-
Combustion Hazards: During a fire, it can decompose to generate highly toxic and irritating gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1][3][4]
This risk profile mandates that the compound be treated as a hazardous chemical waste, with specific protocols for segregation and disposal.
Table 1: Hazard Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Acute Toxicity | GHS07 (Exclamation Mark) | Warning[1] | H302: Harmful if swallowed.[2] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning[1] | H315: Causes skin irritation.[1][2] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning[1] | H319: Causes serious eye irritation.[1][2] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning[1] | H335: May cause respiratory irritation.[1][2] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, appropriate PPE is mandatory to prevent exposure.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]
-
Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Core Directive: Waste Classification and Segregation
This is the most critical step in the disposal process. This compound must be classified and disposed of as Halogenated Organic Waste .
Causality: Halogenated organic compounds (those containing fluorine, chlorine, bromine, or iodine) require specific disposal methods, typically high-temperature incineration.[6] This is because their combustion must be carefully controlled to prevent the formation of highly toxic byproducts like dioxins and furans. Mixing them with non-halogenated waste complicates the disposal process and significantly increases costs.[7] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have specific guidelines for the management of these wastes (see 40 CFR 261.3 and 40 CFR 268 Appendix III).[1][8]
Action:
-
Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids."[9]
-
The container must be clearly marked with the words "Hazardous Waste" and a list of its chemical contents.[7][9]
-
NEVER mix this waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol) or aqueous waste streams.[6][7]
Step-by-Step Disposal Protocols
The following workflow provides a logical path for managing different forms of waste containing this compound.
Caption: Decision workflow for disposal of this compound waste.
Protocol 4.1: Disposal of Unused/Expired Pure Compound
-
Container: Place the original container, if intact, into a secondary, sealable plastic bag or overpack container.
-
Labeling: Ensure the original label is legible. If not, create a new label with the full chemical name and CAS number.
-
Segregation: Place the packaged material directly into the designated "Halogenated Organic Solids" hazardous waste container.
-
Log: Record the addition of the waste on the container's contents log.
Protocol 4.2: Disposal of Contaminated Solid Waste
This includes items like weigh paper, gloves, pipette tips, and TLC plates.
-
Collection: Collect all contaminated solid materials in a dedicated, clearly labeled plastic bag or beaker within the fume hood during your work.
-
Segregation: Once your work is complete, transfer these materials into the central "Halogenated Organic Solids" hazardous waste container.
-
Avoid Liquids: Do not place items heavily saturated with solvent into the solid waste container. Squeeze out excess liquid into the appropriate liquid waste container first.
Protocol 4.3: Disposal of Contaminated Liquid Waste
This applies to solutions of the compound in organic solvents.
-
Segregation: Pour the waste solution directly into the designated "Halogenated Organic Liquids" waste container.
-
Container Management: Use a funnel to avoid spills. Keep the waste container closed with its cap except when actively adding waste.[9]
-
Log: Record the chemical name, solvent, and approximate volume on the container's waste log.
-
Aqueous Contamination: Do not mix with aqueous waste. If the compound was used in an aqueous solution (note: its solubility is likely low), it must still be disposed of as hazardous aqueous waste and should not be poured down the drain.[1]
Emergency Procedures: Spill Management
Accidents require immediate and correct action to mitigate harm.[5]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's emergency response (EHS) team.[10]
-
Isolate: Restrict access to the contaminated area.[2]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Cleanup (for small, contained spills only):
-
Don the appropriate PPE as described in Section 2.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][11] Do not use combustible materials like paper towels as the primary absorbent.[12]
-
Carefully sweep or scoop the absorbed material into a sealable container.[1][2]
-
Label the container as "Spill Debris: this compound" and dispose of it as halogenated organic solid waste.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[13] Dispose of all cleaning materials as contaminated solid waste.
Decontamination of Labware
Reusable glassware must be properly decontaminated.
-
Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) to remove residual compound.
-
Rinsate Disposal: This first rinse (rinsate) is considered hazardous. Pour it into the "Halogenated Organic Liquids" waste container.
-
Secondary Rinse: Perform a second rinse with the same solvent. This can also be added to the halogenated waste container.
-
Final Cleaning: After the solvent rinses, the glassware can be washed using standard laboratory detergents and procedures.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. guinama.com [guinama.com]
- 12. acs.org [acs.org]
- 13. NICOTINAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
